Tenofovir diphosphate triethylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C15H31N6O10P3 |
|---|---|
Molecular Weight |
548.36 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N5O10P3.C6H15N/c1-6(2-14-4-13-7-8(10)11-3-12-9(7)14)22-5-25(15,16)23-27(20,21)24-26(17,18)19;1-4-7(5-2)6-3/h3-4,6H,2,5H2,1H3,(H,15,16)(H,20,21)(H2,10,11,12)(H2,17,18,19);4-6H2,1-3H3/t6-;/m1./s1 |
InChI Key |
SHPQIISMXAPZDX-FYZOBXCZSA-N |
Isomeric SMILES |
CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Tenofovir Diphosphate Triethylamine Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of tenofovir (B777) diphosphate (B83284) triethylamine (B128534) salt. It includes detailed information on its structure, stability, and solubility, along with its critical role as an active antiviral agent. The guide also outlines key experimental protocols for its analysis and illustrates its mechanism of action through detailed diagrams.
Core Chemical and Physical Properties
Tenofovir diphosphate (TFV-DP) is the pharmacologically active metabolite of the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).[1] It functions as a competitive inhibitor of viral reverse transcriptase.[2][3] The triethylamine salt form is often used in research settings to improve the compound's stability and solubility in organic solvents.[3]
Below is a summary of its key chemical and physical properties.
| Property | Value | Source(s) |
| Synonyms | PMPApp Triethylamine Salt, TFV-DP Triethylamine Salt, Diphosphoric Acid Triethylamine Salt, Anhydride with [[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonic Acid Triethylamine Salt | [4][5] |
| Molecular Formula | C9H16N5O10P3•x(C6H15N) or C15H31N6O10P3 (for a 1:1 salt) | [4][5][6][7][8] |
| Molecular Weight | 447.17 g/mol (free acid) | [4][5][8][9] |
| 548.36 g/mol (for a 1:1 salt) | [6] | |
| CAS Number | 2122333-63-3 (Triethylamine Salt) | [6][7][8] |
| 166403-66-3 (Free Acid) | [4][8][10] | |
| Appearance | Off-white to pale yellow gel or low-melting solid | [4][5] |
| Melting Point | 43-45°C | [4] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |
| Enhanced solubility in organic solvents compared to the free acid | [3] | |
| Purity | ≥95% (HPLC) or ≥96% | [4][8] |
| Storage and Stability | Store at -20°C under an inert atmosphere. The compound is very hygroscopic. Short-term storage at room temperature may be possible. For maximum recovery, centrifuge the vial before opening.[4][5][7] The sodium salt form is stable for ≥ 4 years at -20°C.[11] |
Mechanism of Action: Inhibition of Viral Replication
Tenofovir is an antiretroviral medication used to treat HIV and chronic hepatitis B infections.[2] It is administered as a prodrug, such as Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), which is then converted intracellularly to its active form, tenofovir diphosphate (TFV-DP).[2][12]
The activation process involves two critical phosphorylation steps catalyzed by cellular kinases.[13][14] Once formed, TFV-DP, an acyclic nucleotide analog of deoxyadenosine (B7792050) triphosphate (dATP), acts as a competitive inhibitor of viral enzymes.[3][13] Its primary target is the reverse transcriptase (RT) of retroviruses like HIV.[2]
TFV-DP competes with the natural substrate, dATP, for incorporation into the growing viral DNA strand.[2][15] Once incorporated by the reverse transcriptase, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[2][16] This action effectively halts DNA synthesis and prevents the completion of viral DNA, thereby inhibiting viral replication.[2][15] TFV-DP also inhibits the DNA polymerase of the hepatitis B virus (HBV).[11][13]
Caption: Metabolic activation and inhibitory pathway of tenofovir.
Experimental Protocols
The synthesis of tenofovir amine salts, such as the triethylamine salt, is typically performed to create an anhydrous form of the compound, which can then be used in subsequent reactions, for instance, to produce tenofovir disoproxil.[17]
Methodology:
-
Dehydration: Tenofovir hydrate (B1144303) is combined with an organic amine (e.g., triethylamine) in a suitable solvent like cyclohexane.[17]
-
Azeotropic Distillation: The mixture is refluxed to remove water via azeotropic distillation.[17]
-
Isolation: The resulting mass is cooled to room temperature and filtered.[17]
-
Washing and Drying: The filtrate is washed with the solvent (e.g., cyclohexane) and dried to yield the tenofovir triethylamine salt.[17]
This process is a precursor to further modifications, such as the esterification reaction to produce tenofovir disoproxil, which involves reacting the anhydrous amine salt with chloromethyl isopropyl carbonate in an organic solvent.[17][18]
The gold standard for quantifying intracellular TFV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs) or dried blood spots (DBS) is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][19] This method offers high sensitivity and specificity.[1]
General Protocol for TFV-DP Quantification in PBMCs:
-
PBMC Isolation: Isolate PBMCs from whole blood samples using density gradient centrifugation (e.g., with Ficoll-Paque).[1] Wash the collected cells with PBS.[1]
-
Cell Lysis and Extraction: Resuspend the cell pellet and lyse the cells, often using a cold methanol-based solution.[1][20] The mixture is vortexed and incubated on ice to ensure complete lysis.[1]
-
Protein Precipitation & Centrifugation: Precipitate cellular debris and proteins by centrifugation at high speed (e.g., 14,000 x g) at 4°C.[1]
-
Solid Phase Extraction (SPE) (Optional but Recommended): Transfer the supernatant to a new tube for purification. Use a weak anion exchange SPE cartridge to isolate TFV-DP from other cellular components and less polar metabolites like tenofovir monophosphate.[1][21] Wash the cartridge and then elute TFV-DP.[1]
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[1]
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analyte using a suitable column, such as an amino stationary phase in HILIC (hydrophilic interaction liquid chromatography) mode, which is effective for retaining highly polar compounds like TFV-DP.[19][22]
-
Mass Spectrometry: Perform detection using a mass spectrometer, typically with electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.[1]
-
Quantification: Determine TFV-DP concentrations by comparing the peak area ratio of the analyte to an internal standard against a prepared calibration curve.[1]
-
Caption: Analytical workflow for measuring intracellular TFV-DP.
Conclusion
Tenofovir diphosphate triethylamine salt is a crucial compound for research into the mechanism and pharmacokinetics of tenofovir-based antiviral therapies. Its enhanced solubility and stability in organic solvents make it a valuable standard for analytical method development. Understanding its chemical properties, mechanism of action, and the experimental protocols for its analysis is essential for professionals in drug development and virology research. The methods outlined in this guide provide a robust framework for the accurate quantification and study of this potent antiviral metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynth.com [clearsynth.com]
- 7. This compound salt | 2122333-63-3 | FT44596 [biosynth.com]
- 8. This compound Salt (Mixture of Diastereomers) [lgcstandards.com]
- 9. Tenofovir diphosphate | C9H16N5O10P3 | CID 5481180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound Salt (mixture of diastereomers) | CAS 166403-66-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. caymanchem.com [caymanchem.com]
- 12. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 13. ClinPGx [clinpgx.org]
- 14. Tenofovir disoproxil fumarate: a nucleotide reverse transcriptase inhibitor for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 17. WO2010026603A2 - Novel amine salts of tenofovir, process for producing the same and use thereof in production of tenofovir dioproxil - Google Patents [patents.google.com]
- 18. CN108440597B - Simple and convenient synthesis method of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 19. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
An In-depth Technical Guide on the Mechanism of Action of Tenofovir Diphosphate in HIV Replication
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777), a cornerstone in the management of Human Immunodeficiency Virus (HIV) infection, is a nucleotide reverse transcriptase inhibitor (NRTI).[1][2] Administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), it requires intracellular metabolic activation to exert its antiviral effect.[1][3] This guide provides a comprehensive technical overview of the core mechanism by which its active metabolite, tenofovir diphosphate (B83284) (TFV-DP), inhibits HIV replication.
From Prodrug to Active Metabolite: The Intracellular Journey
Tenofovir is administered as a prodrug to enhance its oral bioavailability.[3] Once absorbed, TDF is hydrolyzed by plasma esterases, while TAF is more stable in plasma and is primarily metabolized within peripheral blood mononuclear cells (PBMCs) by cathepsin A.[3] This targeted delivery by TAF results in higher intracellular concentrations of tenofovir and lower plasma levels, contributing to an improved safety profile.[3]
Following its release within the cell, tenofovir, an acyclic nucleotide analog of adenosine (B11128) monophosphate, undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form the active tenofovir diphosphate (TFV-DP).[4][5] Studies have identified that adenylate kinase 2 (AK2) can catalyze the first phosphorylation to tenofovir monophosphate (TFV-MP), and pyruvate (B1213749) kinase muscle (PKM) and pyruvate kinase liver and red blood cell (PKLR) can catalyze the subsequent phosphorylation to TFV-DP.[5]
Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.
The Dual Mechanism of HIV Reverse Transcriptase Inhibition
The primary target of TFV-DP is the HIV reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for integration into the host cell's genome.[1][3] TFV-DP employs a dual mechanism to thwart this process: competitive inhibition and chain termination.[3][6]
Competitive Inhibition
TFV-DP is a structural analog of the natural substrate for reverse transcriptase, deoxyadenosine (B7792050) triphosphate (dATP).[3][7] It competitively binds to the active site of the enzyme, thereby preventing the incorporation of the natural dATP into the elongating viral DNA strand.[3][7] This competition effectively slows down the process of reverse transcription.
Chain Termination
If TFV-DP is incorporated into the nascent viral DNA chain by the reverse transcriptase, it acts as a chain terminator.[1][6] This is because tenofovir lacks the 3'-hydroxyl group that is essential for the formation of a phosphodiester bond with the next incoming deoxynucleotide triphosphate.[6] This premature termination of DNA elongation results in an incomplete and non-functional viral DNA, thus halting the replication cycle.[1]
Competitive inhibition and chain termination by tenofovir diphosphate.
Quantitative Data
The inhibitory activity of tenofovir diphosphate against HIV reverse transcriptase and its selectivity compared to human DNA polymerases have been quantified in various studies.
| Parameter | Enzyme | Value | Reference |
| Ki (Inhibition Constant) | HIV-1 Reverse Transcriptase (RNA-dependent) | 0.022 µM | [8] |
| HIV-1 Reverse Transcriptase (DNA-dependent) | 1.55 µM | [8] | |
| HBV Polymerase | 0.18 µM | [9] | |
| IC50 (Half-maximal Inhibitory Concentration) | Tenofovir Diphosphate | 0.1 µM | [10] |
| Tenofovir (against HBV in cell-based assays) | 1.1 µM | [9] | |
| Intracellular Half-life of TFV-DP | In HepG2 cells and primary human hepatocytes | ~95 hours | [9][11] |
| In red blood cells | ~17 days | [12] |
| Enzyme | Km for dATP | Ki for TFV-DP | Ki/Km Ratio |
| Rat DNA Polymerase α | - | - | 10.2 |
| Rat DNA Polymerase δ | - | - | 10.2 |
| Rat DNA Polymerase ε | - | - | 15.6 |
Note: A higher Ki/Km ratio indicates lower inhibition of the human DNA polymerase, signifying greater selectivity for the viral enzyme.[13]
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay
This assay is fundamental to determining the inhibitory activity of compounds like tenofovir diphosphate against the HIV reverse transcriptase enzyme.[3][14]
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant HIV-1 reverse transcriptase is used. A template-primer, such as a homopolymeric template like poly(rA) and an oligo(dT) primer, is prepared. Radiolabeled or fluorescently labeled deoxynucleotide triphosphates (e.g., [³H]dTTP or a fluorescent analog) are used for detection.
-
Reaction Mixture: The reaction buffer typically contains Tris-HCl, MgCl₂, KCl, DTT, and the template-primer.
-
Inhibition Assay: Varying concentrations of the inhibitor (tenofovir diphosphate) are pre-incubated with the reverse transcriptase.
-
Initiation of Reaction: The reaction is initiated by the addition of the dNTP mix, including the labeled nucleotide.
-
Incubation: The reaction is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The newly synthesized, labeled DNA is precipitated onto filter paper.
-
Quantification: The amount of incorporated radiolabel or fluorescence is measured using a scintillation counter or a fluorescence reader, respectively.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the log of the inhibitor concentration.
A generalized workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.
Quantification of Intracellular Tenofovir Diphosphate by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring the intracellular concentrations of tenofovir diphosphate.[12]
Methodology:
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.[12][15] Alternatively, dried blood spots (DBS) can be used.[12][16]
-
Cell Lysis and Extraction: The isolated cells are counted and then lysed, typically using a cold methanol (B129727) solution.[12][15] An internal standard (e.g., a stable isotope-labeled version of TFV-DP) is added to the lysate.[12]
-
Solid-Phase Extraction (SPE): The cell lysate is subjected to solid-phase extraction to remove interfering substances and concentrate the analyte.[12]
-
LC Separation: The extracted sample is injected into a liquid chromatography system. A C18 or a similar reverse-phase column is commonly used to separate tenofovir diphosphate from other cellular components.[16]
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both tenofovir diphosphate and the internal standard are monitored for highly selective and sensitive quantification.[12]
-
Data Analysis: A calibration curve is generated using known concentrations of tenofovir diphosphate, and the concentration in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against this curve.[12]
References
- 1. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent findings on the mechanisms involved in tenofovir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Tefovir? [synapse.patsnap.com]
- 7. ClinPGx [clinpgx.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Novel Inhibitors of HIV-1 Reverse Transcriptase Through Virtual Screening of Experimental and Theoretical Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Journey of Tenofovir: An In-depth Guide to Intracellular Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenofovir (B777), a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections, is an acyclic nucleotide analog of adenosine (B11128) monophosphate. Administered as a prodrug—either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF)—it must undergo intracellular activation to exert its antiviral effect. This activation is a two-step phosphorylation process, converting tenofovir into its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP). This technical guide provides a comprehensive overview of this critical metabolic pathway, detailing the enzymatic catalysts, summarizing key quantitative data, presenting detailed experimental protocols for studying this process, and visualizing the associated workflows and logical relationships.
The Metabolic Pathway: From Prodrug to Active Inhibitor
The activation of tenofovir is a sequential process initiated after the prodrug enters the target cell.
-
Prodrug Hydrolysis : Both TDF and TAF are designed to enhance bioavailability and cellular uptake. Once inside the cell, esterases (such as carboxylesterase 1 or cathepsin A) hydrolyze the prodrug moieties to release the parent tenofovir molecule.[1] TAF is more stable in plasma and is preferentially activated within lymphocytes and hepatocytes, leading to higher intracellular concentrations of the active drug compared to TDF.[1]
-
First Phosphorylation : Tenofovir is first phosphorylated to tenofovir monophosphate (TFV-MP). This reaction is predominantly catalyzed by the mitochondrial enzyme adenylate kinase 2 (AK2) in key HIV target cells and tissues, including peripheral blood mononuclear cells (PBMCs), vaginal tissue, and colorectal tissue.[2]
-
Second Phosphorylation : The conversion of TFV-MP to the active tenofovir diphosphate (TFV-DP) is catalyzed by different enzymes in a tissue-specific manner.[2][3]
-
In PBMCs and vaginal tissue , pyruvate (B1213749) kinase isoenzymes, muscle (PKM) and liver/red blood cell (PKLR), are the primary catalysts.[2][3]
-
In colorectal tissue , creatine (B1669601) kinase, muscle-type (CKM) is principally responsible for this second phosphorylation step.[2][3]
-
Studies have also implicated creatine kinase, brain-type (CKB) in the formation of TFV-DP in the brain and liver.[4]
-
Once formed, TFV-DP, an analog of deoxyadenosine (B7792050) 5'-triphosphate (dATP), acts as a competitive inhibitor of viral enzymes like HIV reverse transcriptase and HBV DNA polymerase.[5] Its incorporation into the nascent viral DNA chain causes chain termination due to the absence of a 3'-hydroxyl group, effectively halting viral replication.[5]
Quantitative Data Summary
The efficiency of tenofovir phosphorylation and its resulting intracellular concentrations are critical for its antiviral efficacy. The data below are compiled from various in vitro and clinical studies.
Table 1: Enzyme Kinetic Parameters for Tenofovir Phosphorylation
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | Catalytic Efficiency (kcat/Km) (s⁻¹·M⁻¹) | Notes | Reference |
| Creatine Kinase (CK) | Tenofovir Monophosphate (TFV-MP) | 1.9 ± 0.2 | 0.25 ± 0.03 | 7,600 | Activity is ~45-fold lower than with the natural substrate, ADP. | [6] |
| Pyruvate Kinase (PK) | Tenofovir Monophosphate (TFV-MP) | N/A | N/A | N/A | Exhibits detectable but very low activity (~1000-fold lower than with ADP). | |
| Adenylate Kinase 2 (AK2) | Tenofovir (TFV) | N/A | N/A | N/A | Kinetic constants not reported, but identified as the primary enzyme for the first phosphorylation step. | [2] |
N/A: Data not available in the reviewed literature.
Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP)
| Prodrug Administered | Cell Type | TFV-DP Concentration | Notes | Reference |
| Tenofovir (10 µM) | Primary Human Hepatocytes | ~6 µM | Peak concentration after 24h incubation. | |
| Tenofovir (10 µM) | HepG2 Cells | ~3 µM | Peak concentration after 24h incubation. | |
| TDF-based regimen | PBMCs | 346.8 fmol/10⁶ cells | Geometric mean from patients before switching regimen. | |
| TAF-based regimen | PBMCs | 834.7 fmol/10⁶ cells | Geometric mean from the same patients 4-8 weeks after switching to TAF; a 2.41-fold increase. | |
| TAF (1.1 µM) | PBMCs | 1.25 ± 0.46 µM | In vitro exposure for 2 hours. | [1] |
Experimental Protocols
Investigating the intracellular phosphorylation of tenofovir involves a series of specialized biochemical and cell-based assays.
Protocol 1: Identification of Tenofovir-Activating Kinases using siRNA
This protocol describes a method to identify the specific kinases responsible for the two phosphorylation steps of tenofovir in a target cell line (e.g., PBMCs).
-
Cell Culture and Transfection:
-
Culture PBMCs in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
For each target kinase (e.g., AK2, PKM, CKM), use a set of 2-3 distinct, validated siRNAs to minimize off-target effects. Include a non-targeting (scrambled) siRNA as a negative control.
-
Transfect the cells with the siRNAs using a suitable transfection reagent (e.g., electroporation or lipid-based reagents) according to the manufacturer's protocol. Aim for a final siRNA concentration of 25-100 nM.
-
Incubate the transfected cells for 48-72 hours to allow for target gene knockdown.
-
-
Tenofovir Incubation:
-
After the knockdown period, treat the cells with tenofovir (e.g., 10 µM) for a specified time (e.g., 24 hours) to allow for metabolism.
-
-
Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Lyse the cells and extract metabolites by adding 500 µL of ice-cold 70% methanol (B129727). Vortex vigorously and incubate on ice for 30 minutes.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Analysis and Interpretation:
-
Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis (see Protocol 3).
-
Quantify the intracellular concentrations of TFV-MP and TFV-DP.
-
Compare the metabolite levels in cells treated with kinase-specific siRNAs to the negative control. A significant reduction in TFV-MP suggests the targeted kinase is responsible for the first phosphorylation. A reduction in TFV-DP (with or without accumulation of TFV-MP) suggests the kinase is responsible for the second step.
-
(Optional) Confirm protein knockdown using Western blot analysis on a parallel set of transfected cells.
-
Protocol 2: In Vitro Kinase Assay with Recombinant Enzymes
This protocol allows for the direct measurement of a specific kinase's ability to phosphorylate tenofovir or its monophosphate.
-
Reagents and Setup:
-
Obtain purified, recombinant human kinase (e.g., AK2, CKM).
-
Prepare a reaction buffer appropriate for the kinase (e.g., 75 mM HEPES pH 7.5, 5 mM MgCl₂, 50 mM KCl, 2 mM DTT).
-
Prepare stock solutions of the substrate (Tenofovir or TFV-MP) and the phosphate (B84403) donor (ATP).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, a specific concentration of the recombinant kinase (e.g., 1 µM), and the substrate (e.g., a range of concentrations from 0.1 to 5 mM for kinetic analysis).
-
Pre-warm the mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding ATP (e.g., to a final concentration of 1-5 mM).
-
Incubate the reaction at 37°C for a set period (e.g., 60 minutes). The time should be within the linear range of product formation.
-
Quench the reaction by adding an equal volume of cold methanol or by heating.
-
-
Analysis:
-
Analyze the reaction mixture using LC-MS/MS (see Protocol 3) to quantify the amount of TFV-MP or TFV-DP formed.
-
For kinetic analysis, plot the reaction velocity (product formed per unit time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Protocol 3: Quantification of Intracellular Tenofovir Metabolites by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of TFV, TFV-MP, and TFV-DP from cell extracts.
-
Sample Preparation (from Cell Extract):
-
Reconstitute the dried cell extract (from Protocol 1, step 3.5) in 100 µL of an appropriate solvent (e.g., 10% acetonitrile (B52724) in water).
-
(Optional but recommended) Use solid-phase extraction (SPE) with a weak anion exchange cartridge to clean up the sample and separate the analytes from interfering matrix components. Condition the cartridge, load the sample, wash, and elute the phosphorylated metabolites.
-
Evaporate the final eluate and reconstitute in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column (e.g., an amino-based stationary phase).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a gradient from high organic content (e.g., 90% B) to high aqueous content to elute the polar analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for phosphorylated compounds.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and a stable isotope-labeled internal standard.
-
Example Transition for TFV-DP: m/z 446 -> m/z 159.
-
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity for each analyte.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of TFV, TFV-MP, and TFV-DP into a blank cell matrix (lysate from untreated cells).
-
Process the standards in the same manner as the unknown samples.
-
Calculate the concentration of each metabolite in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Normalize the final concentration to the number of cells used in the extraction (e.g., report as fmol/10⁶ cells).
-
References
- 1. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Tenofovir Diphosphate: A Comprehensive Technical Guide to its Role as a Biomarker for Antiretroviral Adherence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adherence to antiretroviral therapy (ART) is a critical determinant of successful HIV treatment and prevention. Objective and reliable measures of adherence are essential for clinical management, research, and the development of new antiretroviral agents. Tenofovir (B777) diphosphate (B83284) (TFV-DP), the active intracellular metabolite of the prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), has emerged as a robust biomarker of cumulative antiretroviral exposure and adherence. Its long intracellular half-life, particularly in red blood cells, provides a valuable window into a patient's dosing history. This technical guide provides an in-depth overview of TFV-DP as an adherence biomarker, including its pharmacology, methods of measurement, and clinical utility.
Pharmacology of Tenofovir and Intracellular Conversion to Tenofovir Diphosphate
Tenofovir is a nucleotide reverse transcriptase inhibitor that, in its prodrug forms (TDF or TAF), is administered for the treatment of HIV and hepatitis B virus infections. Upon oral administration, the prodrugs are absorbed and converted to tenofovir in the plasma. Tenofovir is then taken up by cells, where it undergoes intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP).[1] This process is a two-step phosphorylation reaction catalyzed by cellular kinases. First, adenylate kinases phosphorylate tenofovir to tenofovir monophosphate. Subsequently, nucleoside diphosphate kinases add a second phosphate (B84403) group to form tenofovir diphosphate.[1] TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and acts as a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus DNA polymerase.[2][3] Incorporation of TFV-DP into the elongating viral DNA chain leads to chain termination, thereby halting viral replication.[1][2]
The intracellular half-life of TFV-DP is a key feature that makes it an excellent biomarker for adherence. In red blood cells (RBCs), TFV-DP has a half-life of approximately 17 days, allowing for the assessment of cumulative drug exposure over the preceding weeks to months.[4][5] In peripheral blood mononuclear cells (PBMCs), the half-life is shorter, on the order of days.[6]
Signaling Pathway of Tenofovir Intracellular Activation
The intracellular conversion of tenofovir to its active diphosphate form is a crucial step for its antiviral activity. The following diagram illustrates this metabolic pathway.
Caption: Intracellular metabolic pathway of tenofovir to its active form, tenofovir diphosphate.
Quantitative Data on Tenofovir Diphosphate Levels
The concentration of TFV-DP in biological matrices, primarily dried blood spots (DBS) and peripheral blood mononuclear cells (PBMCs), correlates with antiretroviral adherence and clinical outcomes such as viral suppression. The following tables summarize key quantitative data from various studies.
Table 1: Tenofovir Diphosphate Levels in Dried Blood Spots (DBS) and Correlation with Adherence and Viral Suppression
| Study Population | Adherence Level | Median TFV-DP in DBS (fmol/punch) | Key Findings |
| HIV-infected women[4] | Imperfect Adherence | <1250 | A TFV-DP level <1250 fmol/punch is predictive of imperfect adherence. |
| HIV-infected women[4] | Daily Dosing (steady state) | 1874 (range: 706–3776) | Strong inverse relationship with pharmacy refill adherence. |
| HIV-uninfected volunteers (TAF/FTC)[5] | 100% daily dosing | 1928 (IQR: 1526-2559) | TFV-DP concentrations increase in proportion to the dose. |
| HIV-uninfected volunteers (TAF/FTC)[5] | 67% daily dosing | 1351 (IQR: 991-1586) | |
| HIV-uninfected volunteers (TAF/FTC)[5] | 33% daily dosing | 663 (IQR: 613-741) | |
| Persons with HIV on TDF-based therapy[7] | Virologically suppressed | ≥1850 | Adjusted odds ratio of virologic suppression was 73.5 for TFV-DP ≥1850 fmol/punch. |
| Adolescents with HIV[8] | Virologically suppressed | Associated with suppression | TFV-DP concentration in DBS was associated with virologic suppression but not virologic failure. |
| Individuals with HIV/HBV coinfection on TDF-containing ART[9] | Suppressed HIV and HBV | 380.2 (95% CI: 336.9–429.1) | Higher TFV-DP concentrations were predictive of suppression for both viruses. |
| Daily PrEP users (Asian population)[10] | Daily PrEP | 803.9 (IQR: 473.1–1015.0) | 62.2% of daily PrEP users achieved TFV-DP concentrations ≥700 fmol/punch. |
| On-demand PrEP users (Asian population)[10] | On-demand PrEP | 488.6 (IQR: 305.1–811.4) | 33.6% of on-demand PrEP users achieved TFV-DP concentrations ≥700 fmol/punch. |
Table 2: Tenofovir Diphosphate Levels in Peripheral Blood Mononuclear Cells (PBMCs)
| Study Population | Tenofovir Prodrug | Adherence Level | Median TFV-DP in PBMCs (fmol/106 cells) | Key Findings |
| HIV-infected women[4] | TDF-based | Daily Dosing | 125 (range: 1–278) | Significant correlation between DBS and PBMC levels (r=0.63). |
| HIV-uninfected volunteers[6] | TAF/FTC | 100% daily dosing | 593 | TFV-DP levels were approximately 7-fold higher with TAF compared to TDF. |
| HIV-uninfected volunteers[6] | TDF/FTC | 100% daily dosing | 81.7 | |
| HIV-uninfected volunteers[6] | TAF/FTC | 67% daily dosing | 407 | |
| HIV-uninfected volunteers[6] | TDF/FTC | 67% daily dosing | 57.4 | |
| HIV-uninfected volunteers[6] | TAF/FTC | 33% daily dosing | 215 | |
| HIV-uninfected volunteers[6] | TDF/FTC | 33% daily dosing | 32.3 | |
| Individuals with HIV/HBV coinfection on TDF-containing ART[9] | TDF-based | Suppressed HIV and HBV | 86.2 (95% CI: 75.4–98.5) |
Experimental Protocols for Measuring Tenofovir Diphosphate
Accurate quantification of intracellular TFV-DP is critical for its use as an adherence biomarker. The gold standard method is liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[11]
Measurement of TFV-DP in Dried Blood Spots (DBS)
1. Sample Collection and Preparation:
-
Collect whole blood via finger prick or venipuncture.
-
Spot a specific volume (e.g., 50 µL) of whole blood onto a protein saver card (e.g., Whatman 903).[5]
-
Allow the blood spots to dry completely at ambient temperature for at least 3 hours.[10]
-
Store the DBS cards with a desiccant in a sealed bag at -20°C or -80°C until analysis.[10][12]
2. Extraction:
-
Punch a 3-mm or 7-mm disc from the center of the dried blood spot.[4][5]
-
Place the punch into a clean microcentrifuge tube.
-
Add an extraction solution, typically 70% methanol (B129727) in water, containing a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP).[11][13]
-
Vortex and sonicate the sample to facilitate the extraction of TFV-DP from the red blood cells.[11]
3. Sample Clean-up:
-
Centrifuge the sample to pellet the paper disc and cellular debris.
-
Transfer the supernatant to a new tube.
-
Perform solid-phase extraction (SPE) using a weak anion exchange cartridge to remove interfering substances.[11]
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.[10]
4. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate TFV-DP from other components using a suitable analytical column and mobile phase gradient.
-
Detect and quantify TFV-DP using multiple reaction monitoring (MRM) in either positive or negative electrospray ionization mode.[11]
-
Calculate the concentration of TFV-DP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matrix-matched standard.[11]
Measurement of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs)
1. PBMC Isolation:
-
Collect whole blood in EDTA-containing tubes.
-
Dilute the whole blood with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at low speed with the brake off to separate the blood components.
-
Aspirate the upper layer and carefully collect the mononuclear cell layer (buffy coat).[11]
-
Wash the collected cells with PBS.
-
Perform a cell count to normalize the final TFV-DP concentration.[11]
2. Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Resuspend the cell pellet in ice-cold 70% methanol containing the internal standard to lyse the cells.[11]
-
Vortex and incubate on ice.
-
Centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the intracellular contents to a new tube for further processing.[11]
3. Sample Clean-up and LC-MS/MS Analysis:
-
The subsequent steps of solid-phase extraction, evaporation, reconstitution, and LC-MS/MS analysis are similar to those described for DBS samples.
Experimental Workflow for TFV-DP Quantification
The following diagram outlines the general workflow for the quantification of tenofovir diphosphate from biological samples.
Caption: Experimental workflow for the quantification of TFV-DP in DBS and PBMCs.
Clinical and Research Applications
The measurement of TFV-DP has significant applications in both clinical practice and research settings:
-
Objective Adherence Monitoring: TFV-DP levels provide an objective measure of adherence, overcoming the limitations of self-report, which can be subject to recall and social desirability biases.[14]
-
Predicting Virologic Outcomes: Studies have consistently shown a strong association between higher TFV-DP concentrations and HIV viral suppression.[7][9] It can also predict future viral breakthrough.[15]
-
Guiding Adherence Interventions: Real-time or near-real-time feedback on TFV-DP levels can be used to tailor adherence counseling and support for individuals with suboptimal adherence.
-
Pharmacokinetic and Pharmacodynamic Studies: TFV-DP measurements are crucial for understanding the intracellular pharmacology of tenofovir and its prodrugs, and for establishing exposure-response relationships.
-
Clinical Trials: In clinical trials of new antiretroviral agents or prevention strategies, TFV-DP can serve as a key endpoint to assess adherence to the study drug.
Conclusion
Tenofovir diphosphate has been firmly established as a valuable and reliable biomarker for assessing cumulative adherence to tenofovir-based antiretroviral regimens. Its long intracellular half-life in red blood cells provides a distinct advantage over short-term adherence measures. The standardized and validated methods for its quantification in dried blood spots and peripheral blood mononuclear cells have enabled its widespread use in research and are paving the way for its integration into routine clinical care. For researchers, scientists, and drug development professionals, a thorough understanding of the pharmacology, measurement, and interpretation of TFV-DP levels is essential for advancing the fields of HIV treatment and prevention.
References
- 1. SMPDB [smpdb.ca]
- 2. ClinPGx [clinpgx.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. croiconference.org [croiconference.org]
- 6. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium, and high adherence to F/TAF vs. F/TDF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir diphosphate concentrations in dried blood spots predict future HIV suppression but not virologic failure in adolescents with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of tenofovir diphosphate and lamivudine triphosphate concentrations with HIV and hepatitis B virus viral suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.unar.ac.id [repository.unar.ac.id]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. Determinants of adherence to daily PrEP measured as intracellular tenofovir diphosphate concentrations over 24 months of follow-up among men who have sex with men - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing Predictive Ability of Two Objective Adherence Measures in a Community-Based Cohort on Antiretroviral Therapy in South Africa: Tenofovir Diphosphate Concentrations and Electronic Adherence Monitors - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Tenofovir Diphosphate Triethylamine Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for tenofovir (B777) diphosphate (B83284) triethylamine (B128534) salt. The information is compiled to assist researchers, scientists, and drug development professionals in the proper handling, storage, and analysis of this critical nucleotide analog. This guide summarizes key stability data, details relevant experimental protocols, and illustrates potential degradation pathways.
Overview and Physicochemical Properties
Tenofovir diphosphate (TFV-DP) is the active intracellular metabolite of the antiviral prodrugs tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). It functions as a nucleotide reverse transcriptase inhibitor, competing with deoxyadenosine (B7792050) 5'-triphosphate for incorporation into viral DNA, leading to chain termination.[1] In research and laboratory settings, TFV-DP is often supplied as a triethylamine salt to enhance its stability and solubility in organic solvents.[2]
The triethylamine salt of tenofovir diphosphate is typically an off-white to pale yellow gel or low-melting solid.[3] It is characterized as being very hygroscopic and requires careful handling to prevent moisture absorption.[3]
Table 1: Physicochemical Properties of Tenofovir Diphosphate Triethylamine Salt
| Property | Description | Reference(s) |
| Appearance | Off-white to pale yellow gel or low-melting solid | [3] |
| Molecular Formula | C₉H₁₆N₅O₁₀P₃•x(C₆H₁₅N) | [3] |
| Molecular Weight | 447.17 g/mol (Free Acid) | [3] |
| Purity | ≥96% | [3] |
| Melting Point | 43-45°C | [3] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |
| Hygroscopicity | Very hygroscopic | [3] |
Stability Profile and Degradation
While specific quantitative stability studies on the triethylamine salt of tenofovir diphosphate are not extensively available in public literature, the stability can be inferred from forced degradation studies conducted on the parent molecule, tenofovir (TFV). These studies provide critical insights into the molecule's intrinsic stability under various stress conditions.
Summary of Forced Degradation Studies on Tenofovir
Forced degradation studies are essential for identifying potential degradation products and understanding the chemical pathways by which a molecule degrades. Tenofovir has been shown to be susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments.[1][4] It is generally stable under oxidative, thermal, and photolytic stress.[1][5]
Table 2: Summary of Tenofovir Stability under Forced Degradation Conditions (Note: This data is for the parent molecule, tenofovir, and serves as a proxy for the stability of the tenofovir diphosphate moiety.)
| Stress Condition | Reagent/Condition | Observation | Reference(s) |
| Acidic Hydrolysis | 0.1 M HCl | Significant degradation observed. A pseudo-first-order degradation kinetic was estimated with a half-life (t₁/₂) of 25.34 hours. | [1][4] |
| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation observed. A pseudo-first-order degradation kinetic was estimated with a half-life (t₁/₂) of 384.49 hours. | [1][4] |
| Neutral Hydrolysis | Water at neutral pH (e.g., 4.5) | No significant degradation (<5%) was observed at 25°C or 40°C for up to 10 days. | [1] |
| Oxidative Degradation | 3% and 30% v/v H₂O₂ | No significant degradation was observed. | [1][4] |
| Thermal Degradation | Solid-state, elevated temp. | The drug was found to be stable and maintained its original crystallinity under accelerated thermal stress conditions. The shelf life of TFV powder at room temperature was calculated to be 23 months. | [1][4] |
| Photolytic Degradation | UV light exposure | The drug was found to be stable. | [5] |
Proposed Degradation Pathway
Under hydrolytic stress, tenofovir can degrade via two primary pathways. The main degradation products identified suggest cleavage of the ether linkage and the N-C bond between the adenine (B156593) base and the side chain.[1]
Recommended Storage and Handling Conditions
Proper storage and handling are paramount to maintaining the integrity and stability of this compound salt. Given its hygroscopic nature and susceptibility to hydrolysis, specific precautions must be taken.
Table 3: Recommended Storage and Handling Procedures
| Condition | Recommendation | Rationale | Reference(s) |
| Long-Term Storage | Store at -20°C. | Minimizes thermal degradation and preserves chemical integrity over extended periods. | [2][3] |
| Short-Term Storage | May be stored at room temperature for short periods only. | Suitable for immediate use or during experimental procedures, but not recommended for prolonged storage. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The compound is very hygroscopic; an inert atmosphere prevents moisture absorption which can lead to hydrolysis of the diphosphate bonds. | [3] |
| Container | Keep container tightly closed in a dry and well-ventilated place. Use light-protected containers (e.g., amber vials). | Prevents contamination and exposure to moisture and light. The tenofovir moiety has shown some susceptibility to photodegradation. | [2][6] |
| Handling | For maximum recovery of the product, centrifuge the original vial prior to removing the cap. All products should be handled by qualified personnel trained in laboratory procedures. Avoid exposure to air or moisture over prolonged periods. | As a gel or low-melting solid, the product may coat the cap and vial threads. Centrifugation ensures all material is collected at the bottom. Prevents moisture contamination. | [3] |
| Solution Storage | Prepare solutions fresh. If storage is necessary, store stock solutions at -20°C or -80°C. | Aqueous solutions are not recommended for storage for more than one day due to the risk of hydrolysis. Frozen aliquots minimize freeze-thaw cycles. | [2][7] |
| Cation Stability | Be aware that the triethylammonium (B8662869) cation can be lost during chromatographic purification or concentration of solutions, potentially yielding the more acidic and less stable free acid form. Re-introduction of the cation may be necessary. | Loss of the counterion can affect solubility and stability, as phosphoramidates and phosphate (B84403) esters are prone to acid-catalyzed degradation. | [8] |
Experimental Protocols
A stability-indicating analytical method is crucial for accurately quantifying the active compound and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Protocol: Stability-Indicating RP-HPLC Method
This protocol is a representative example based on validated methods for tenofovir and its prodrugs.[3][9] Method optimization and validation are required for specific applications.
Objective: To develop and validate a stability-indicating Reverse-Phase HPLC method for the quantification of this compound salt and its degradation products.
Workflow Diagram:
Materials and Reagents:
-
This compound Salt
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Potassium Dihydrogen Phosphate (or similar buffer salt)
-
Orthophosphoric Acid (for pH adjustment)
-
HPLC-grade Water
-
Hydrochloric Acid (for acid degradation)
-
Sodium Hydroxide (for base degradation)
-
Hydrogen Peroxide (for oxidative degradation)
Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common starting point is Methanol and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0-4.0 with phosphoric acid) in a 30:70 (v/v) ratio.[9] Isocratic or gradient elution may be required to resolve all degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Solution Preparation: Accurately weigh ~10 mg of this compound salt and dissolve it in a suitable solvent (e.g., methanol) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. Further dilute with the mobile phase to achieve a working concentration within the expected linear range (e.g., 50 µg/mL).
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and keep at room temperature for a specified duration (e.g., 8 hours). Neutralize an aliquot before final dilution.
-
Alkaline Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified duration. Neutralize an aliquot before final dilution.
-
Oxidative Degradation: Dissolve the compound in a solution containing 3% H₂O₂ and keep at room temperature for a specified duration.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period, then dissolve and dilute to the working concentration.
-
-
Analysis: Inject the prepared standard and stressed samples into the HPLC system.
-
Evaluation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main tenofovir diphosphate peak and from each other. Peak purity analysis using a DAD is recommended to confirm specificity.
Conclusion
This compound salt is a critical reagent that requires careful handling to ensure its stability and performance in research applications. The primary stability concerns are its hygroscopic nature and susceptibility to hydrolysis, especially under acidic or alkaline conditions. Adherence to recommended storage conditions—specifically long-term storage at -20°C under an inert atmosphere —is essential for preserving the compound's integrity. The use of validated stability-indicating analytical methods, such as the HPLC protocol outlined, is necessary for the accurate assessment of its purity and degradation profile in experimental settings.
References
- 1. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of degradation kinetics and physicochemical stability of tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A validated stability indicating RP-HPLC method for the determination of tenofovir in bulk and tablet dosage forms | Semantic Scholar [semanticscholar.org]
- 9. derpharmachemica.com [derpharmachemica.com]
The Intracellular Journey of Tenofovir Diphosphate: A Technical Guide to its Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV treatment and pre-exposure prophylaxis (PrEP), exerts its therapeutic effect through its active intracellular metabolite, tenofovir diphosphate (B83284) (TFV-DP). As a nucleotide reverse transcriptase inhibitor, the efficacy and safety profile of tenofovir are intrinsically linked to the intracellular accumulation and persistence of TFV-DP. This technical guide provides an in-depth exploration of the pharmacokinetics of intracellular TFV-DP, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the metabolic activation of tenofovir prodrugs, detailed experimental protocols for TFV-DP quantification, a summary of key pharmacokinetic parameters, and the factors influencing its intracellular concentrations.
Mechanism of Action and Metabolic Activation
Tenofovir is administered as one of two prodrugs: tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). These prodrugs are designed to enhance the oral bioavailability of tenofovir. Once absorbed, they undergo a series of enzymatic conversions to ultimately form the pharmacologically active TFV-DP within target cells such as peripheral blood mononuclear cells (PBMCs) and other lymphoid tissues.
The metabolic activation pathway is a critical determinant of intracellular TFV-DP concentrations. TDF is primarily hydrolyzed in the plasma to tenofovir, which is then taken up by cells. In contrast, TAF is more stable in plasma and is predominantly metabolized to tenofovir intracellularly, leading to higher intracellular concentrations of tenofovir and subsequently TFV-DP, with lower systemic exposure to tenofovir.[1][2] This difference in metabolic activation contributes to the improved safety profile of TAF concerning renal and bone density side effects.[1]
Once inside the cell, tenofovir undergoes two sequential phosphorylation steps catalyzed by cellular kinases to form tenofovir monophosphate (TFV-MP) and then the active tenofovir diphosphate (TFV-DP).[3] TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and acts as a competitive inhibitor of HIV reverse transcriptase.[4] Its incorporation into the growing viral DNA chain leads to chain termination, thus halting viral replication.[3][4]
Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.
Experimental Protocols for Intracellular Tenofovir Diphosphate Quantification
Accurate quantification of intracellular TFV-DP is paramount for pharmacokinetic studies and clinical monitoring. The gold standard for this analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Peripheral Blood Mononuclear Cell (PBMC) Isolation
A common method for isolating PBMCs from whole blood is density gradient centrifugation.
-
Materials: Whole blood collected in EDTA tubes, Ficoll-Paque PLUS (or similar density gradient medium), Phosphate Buffered Saline (PBS).
-
Procedure:
-
Dilute whole blood with an equal volume of PBS.
-
Carefully layer the diluted blood over the Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat, which contains the PBMCs.
-
Wash the collected PBMCs with PBS and centrifuge at 100-250 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in PBS for cell counting.
-
Cell Lysis and Metabolite Extraction
This step is crucial for releasing the intracellular TFV-DP.
-
Materials: Ice-cold 70% methanol (B129727), internal standard (e.g., ¹³C₅-TFV-DP).
-
Procedure:
-
Centrifuge the counted PBMC suspension and discard the supernatant.
-
Add a precise volume of ice-cold 70% methanol containing the internal standard to the cell pellet.
-
Vortex vigorously to ensure complete cell lysis.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the extracted TFV-DP to a new tube for further processing.
-
Sample Clean-up (Optional but Recommended)
Solid Phase Extraction (SPE) is often employed to remove interfering substances from the cell lysate.
-
Materials: Weak anion exchange (WAX) SPE cartridges.
-
Procedure:
-
Condition the WAX SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove impurities.
-
Elute the TFV-DP with a suitable elution solvent.
-
LC-MS/MS Analysis
-
Chromatography: Due to the polar nature of TFV-DP, Hydrophilic Interaction Liquid Chromatography (HILIC) or anion exchange chromatography is often preferred over traditional reversed-phase chromatography.
-
Column: A column with a polar stationary phase, such as an amino or amide-bonded silica (B1680970) column.
-
Mobile Phase: A gradient elution is typically used, with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for TFV-DP and its internal standard are monitored.
-
Workflow for the quantification of intracellular tenofovir diphosphate.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of intracellular TFV-DP from various studies. These values can vary depending on the patient population, the tenofovir prodrug administered, and the analytical methodology.
Table 1: Intracellular Half-Life of Tenofovir Diphosphate
| Cell Type | Tenofovir Prodrug | Half-Life (Range) | Citation(s) |
| PBMCs | TDF | 60 to >175 hours | [5] |
| PBMCs | TDF | 48 hours (38-76) | [6][7] |
| PBMCs | TDF | 87 hours | [8][9] |
| Red Blood Cells | TDF | ~17 days | [10] |
Table 2: Intracellular Concentrations of Tenofovir Diphosphate in PBMCs
| Tenofovir Prodrug | Dosing Regimen | Median Cmax (fmol/10⁶ cells) | Median Concentration (fmol/10⁶ cells) | Citation(s) |
| TDF | Single 300 mg dose | 20 (2-63) | - | [6] |
| TDF | Stable Regimen | - | 76.1 (16.3-212) | [11] |
| TDF | Stable Regimen | - | 346.85 | [12][13][14] |
| TAF | Switched from TDF | - | 834.7 | [12][13][14] |
Table 3: Tenofovir Diphosphate Concentrations in Dried Blood Spots (DBS)
| Dosing Adherence | Median TFV-DP Concentration (fmol/punch) | Citation(s) |
| Daily Dosing | 1299 (1021–1627) | [15] |
| 4-6 doses/week | 700-1249 | [8] |
| 2-3 doses/week | 350-699 | [8] |
| <2 doses/week | <350 | [8] |
Factors Influencing Intracellular Tenofovir Diphosphate Concentrations
A multitude of factors can influence the intracellular levels of TFV-DP, which has significant implications for treatment efficacy and monitoring.
-
Adherence: As a long-acting intracellular metabolite, TFV-DP is an excellent biomarker of cumulative drug exposure and adherence to therapy.[10][16] Higher TFV-DP concentrations are strongly correlated with better adherence and virological suppression.[17]
-
Tenofovir Prodrug: As previously mentioned, TAF leads to significantly higher intracellular TFV-DP concentrations compared to TDF, despite a much lower administered dose.[12][13][14]
-
Genetics: Polymorphisms in genes encoding for drug transporters, such as ABCC4, can influence the intracellular accumulation of tenofovir and its metabolites.[11]
-
Demographics and Clinical Factors: Age, gender, body mass index (BMI), and renal function have been shown to be associated with variability in TFV-DP concentrations.[10]
-
Drug-Drug Interactions: Co-administration of other drugs may potentially impact the intracellular pharmacokinetics of TFV-DP, although a study with abacavir (B1662851) and lamivudine (B182088) did not show a significant interaction.[5]
Conclusion
The pharmacokinetics of intracellular tenofovir diphosphate are complex and multifactorial, yet a thorough understanding is essential for optimizing the use of tenofovir-based therapies. The development of robust and sensitive analytical methods, such as LC-MS/MS, has been instrumental in elucidating the intracellular disposition of this critical antiretroviral agent. By considering the metabolic pathways, employing rigorous experimental protocols, and understanding the factors that influence its concentration, researchers and clinicians can better interpret TFV-DP measurements to enhance therapeutic outcomes and advance the development of new antiretroviral strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. kumc.edu [kumc.edu]
- 3. researchgate.net [researchgate.net]
- 4. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 5. benchchem.com [benchchem.com]
- 6. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemoenzymatic Synthesis of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sanguinebio.com [sanguinebio.com]
- 16. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 17. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Quantification of Tenofovir Diphosphate in Dried Blood Spots by LC-MS/MS
Introduction
Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). As a key indicator of cumulative drug exposure and patient adherence to pre-exposure prophylaxis (PrEP) and antiretroviral therapy (ART), accurate quantification of TFV-DP in patient samples is crucial for clinical monitoring and drug development.[1][2][3] Dried blood spots (DBS) offer a minimally invasive, cost-effective, and stable method for sample collection, transport, and storage, making them an ideal matrix for therapeutic drug monitoring, especially in resource-limited settings.[4][5][6] This application note describes a detailed protocol for the extraction of TFV-DP from DBS samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The methodology presented herein is a direct quantification approach, which circumvents the need for enzymatic dephosphorylation of TFV-DP to tenofovir (TFV), thereby simplifying the sample preparation process.[7] The long half-life of TFV-DP in red blood cells, approximately 17 days, allows for the assessment of cumulative drug adherence over the preceding weeks to months.[6][8][9][10][11]
Experimental Protocols
1. Materials and Reagents
-
Tenofovir Diphosphate (TFV-DP) analytical standard
-
Deuterated Tenofovir Diphosphate (d4-TFV-DP) or ¹³C-labeled TFV-DP (Internal Standard, IS)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Hydroxide
-
Whatman 903 or equivalent DBS cards
-
3 mm hole puncher
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Sample Preparation: Dried Blood Spots (DBS)
-
Collect whole blood samples in EDTA-containing tubes.
-
Spot 50-70 µL of whole blood onto each circle of the DBS card.
-
Allow the spots to dry completely at ambient temperature for at least 3 hours, protected from direct sunlight.
-
Once dried, store the DBS cards in sealed bags with desiccant at -20°C or -80°C until analysis.[5]
3. Extraction Protocol
-
Using a 3 mm hole puncher, punch out one disc from the center of a dried blood spot and place it into a 1.5 mL microcentrifuge tube.
-
Prepare the extraction solvent consisting of 70% methanol and 30% water (v/v).[1][4][6]
-
Add 200 µL of the internal standard spiking solution (d4-TFV-DP or ¹³C-TFV-DP in extraction solvent) to each tube containing a DBS punch.
-
Vortex the tubes for 30 minutes at room temperature to facilitate the lysis of red blood cells and extraction of TFV-DP.
-
Centrifuge the tubes at 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
-
Chromatographic Column: A reversed-phase C18 column or an anion exchange column is suitable for separation.[7][12]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: A gradient program should be optimized to ensure sufficient retention and separation of TFV-DP from other endogenous components.
-
Injection Volume: 10 µL
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The multiple reaction monitoring (MRM) transitions for TFV-DP and its internal standard are monitored.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of TFV-DP in DBS.
Table 1: LC-MS/MS MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| TFV-DP | 448.0 | 176.0 |
| d4-TFV-DP (IS) | 452.0 | 176.0 |
Table 2: Assay Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 50 - 6400 fmol/punch | [7] |
| Lower Limit of Quantification (LLOQ) | 50 fmol/punch | [7] |
| Inter-day Precision (%CV) | < 15% | [6] |
| Intra-day Precision (%CV) | < 15% | [6] |
| Accuracy (% bias) | Within ±15% | [5][13] |
| Recovery | > 90% | [13] |
Table 3: Adherence Thresholds for TFV-DP in DBS
| Dosing Frequency | TFV-DP Concentration (fmol/punch) |
| ≥ 4 doses/week | ≥ 700 |
| 2-3 doses/week | 350 - 699 |
| < 2 doses/week | < 350 |
These thresholds are based on studies correlating TFV-DP levels with adherence and protective efficacy in PrEP trials.[1][6]
Visualizations
Experimental Workflow for TFV-DP Extraction from DBS
Caption: Workflow for the extraction and analysis of Tenofovir Diphosphate from Dried Blood Spots.
Logical Relationship of Adherence and TFV-DP Levels
Caption: Correlation between patient adherence to tenofovir-based regimens and TFV-DP concentrations in DBS.
References
- 1. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of tenofovir and emtricitabine in dried blood spots (DBS) with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Application Note: Anion Exchange Chromatography for the Quantitative Analysis of Tenofovir Diphosphate
Introduction
Tenofovir (B777) diphosphate (B83284) (TFV-DP) is the active intracellular metabolite of the antiretroviral drug tenofovir, available in prodrug formulations such as tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).[1][2] Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring patient adherence to pre-exposure prophylaxis (PrEP) and antiretroviral therapy, and assessing therapeutic efficacy.[3] Due to its highly polar and anionic nature, anion exchange chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for the selective and sensitive determination of TFV-DP in biological matrices like peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS).[3][4][5]
This application note provides a detailed protocol for the analysis of TFV-DP using anion exchange solid-phase extraction (SPE) for sample clean-up and subsequent quantification by LC-MS/MS.
Principle of Anion Exchange Chromatography
Anion exchange chromatography separates molecules based on their net negative charge. The stationary phase consists of a solid support functionalized with positively charged groups, which attract and bind negatively charged molecules (anions) from the sample. A pH and/or salt gradient is then used to elute the bound analytes, with weakly bound molecules eluting first, followed by those with progressively stronger negative charges. TFV-DP, with its two phosphate (B84403) groups, carries a significant negative charge at neutral or slightly basic pH, making it an ideal candidate for separation by anion exchange chromatography.
Experimental Protocols
This section outlines the detailed methodology for the quantification of TFV-DP in human PBMCs.
1. PBMC Isolation and Cell Counting
-
Materials: Whole blood collected in EDTA tubes, Ficoll-Paque PLUS, Phosphate Buffered Saline (PBS).
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[3]
-
Aspirate the upper layer containing plasma and platelets.
-
Carefully collect the mononuclear cell layer (buffy coat).[3]
-
Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes after each wash.[3]
-
Resuspend the final cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.[3]
-
2. Cell Lysis and Extraction
-
Materials: Ice-cold 70% methanol (B129727), internal standard (e.g., ¹³C₅-TFV-DP).
-
Procedure:
-
Centrifuge the counted cells to obtain a cell pellet.
-
Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard to achieve a final cell density of approximately 2 x 10⁶ cells/mL.[3]
-
Vortex vigorously and incubate on ice for 30 minutes to ensure complete cell lysis.[3]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant containing the intracellular extract to a new tube for solid-phase extraction.[3]
-
3. Anion Exchange Solid-Phase Extraction (SPE)
-
Materials: Weak anion exchange (WAX) SPE cartridges, conditioning, wash, and elution solvents as recommended by the cartridge manufacturer.
-
Procedure:
-
Condition the WAX SPE cartridge according to the manufacturer's instructions.
-
Load the cell lysate supernatant onto the conditioned cartridge.[3]
-
Wash the cartridge to remove interfering, non-anionic, or weakly anionic substances.[3]
-
Elute TFV-DP using an appropriate elution solvent with high salt concentration or a pH that neutralizes the charge of the analyte.[3]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[3]
-
4. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: Anion exchange column (e.g., Thermo Scientific BioBasic AX).[6]
-
Mobile Phase A: 75:25 5mM ammonium (B1175870) acetate:acetonitrile (B52724) (pH 9.5).[6]
-
Mobile Phase B: 750mM ammonium acetate.[6]
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Gradient: A gradient elution is employed to separate TFV-DP from other cellular components. The use of a high salt concentration in the mobile phase helps to elute the strongly retained TFV-DP.[6]
-
-
Mass Spectrometry Conditions (Example):
5. Data Analysis and Quantification
-
Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[3]
-
The calibration curve should be prepared in a similar matrix (e.g., lysed PBMCs from a drug-free donor) to account for matrix effects.
Data Presentation
The following tables summarize quantitative data from various studies employing anion exchange chromatography for TFV-DP analysis.
Table 1: LC-MS/MS Method Parameters for TFV-DP Quantification
| Parameter | Description | Reference |
| Chromatography | Anion exchange column | [4][6] |
| Mobile Phase | Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate) | [3][6] |
| Flow Rate | 0.3 - 0.5 mL/min | [3] |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative | [3] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [3] |
| MRM Transition (TFV-DP) | m/z 448.0 → 350.0 | [4] |
| MRM Transition (IS) | m/z 452.9 → 354.9 (for deuterated TFV-DP) | [4] |
Table 2: Reported Quantitative Performance for TFV-DP Assays
| Parameter | Value | Matrix | Reference |
| Linearity Range | 50 - 10,000 fmol/sample | Human PBMCs | [5] |
| Linearity Range | 50 - 6400 fmol/punch | Dried Blood Spots | [4] |
| Lower Limit of Quantification (LLOQ) | 10 fmol per million cells (with 5 million PBMCs) | Human PBMCs | [5] |
| Precision (%RSD) | 6.3 - 11% | Human PBMCs | [1] |
| Median Concentration (PBMCs) | 143 fmol/10⁶ cells | Human PBMCs | [6] |
| Median Concentration (ULPC)* | 227 fmol/10⁶ cells | Upper Layer Packed Cells | [6] |
*ULPC (Upper Layer Packed Cells) contains both red blood cells and PBMCs.
Mandatory Visualizations
Caption: General workflow for TFV-DP measurement by LC-MS/MS.
Caption: Anion exchange solid-phase extraction (SPE) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Tenofovir Diphosphate Using Stable Isotope-Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir (B777), a cornerstone in the treatment and prevention of HIV and Hepatitis B infections, is administered as prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).[1][2] Intracellularly, these prodrugs are phosphorylated to the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), which acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination and prevention of viral replication.[1] The long intracellular half-life of TFV-DP makes it an excellent biomarker for assessing long-term drug exposure and adherence to therapy.[1]
Accurate quantification of intracellular TFV-DP is crucial for pharmacokinetic studies, adherence monitoring, and evaluating the efficacy of pre-exposure prophylaxis (PrEP).[1][3][4] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[1][5] The use of stable isotope-labeled internal standards, such as deuterated ([²H]) or carbon-13 ([¹³C]) labeled TFV-DP, is essential for reliable quantification. These internal standards mimic the physicochemical properties of the analyte, compensating for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring the accuracy and precision of the results.
These application notes provide detailed protocols for the quantification of TFV-DP in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS) using stable isotope-labeled internal standards and LC-MS/MS.
Metabolic Activation of Tenofovir
The metabolic pathway of tenofovir prodrugs to the active tenofovir diphosphate is a critical process for its antiviral activity. This pathway involves sequential phosphorylation steps catalyzed by cellular kinases.
Caption: Metabolic activation of tenofovir prodrugs.
Experimental Protocols
Quantification of Tenofovir Diphosphate in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method for the isolation of PBMCs and subsequent quantification of TFV-DP.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP)[6]
-
Perchloric acid or trichloroacetic acid
-
LC-MS/MS system
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.[1]
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[1]
-
Aspirate the upper layer containing plasma and platelets.[1]
-
Carefully collect the mononuclear cell layer (the "buffy coat").[1]
-
Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes.[1]
-
Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.[1]
-
-
Cell Lysis and Protein Precipitation:
-
To a known number of cells (e.g., 5 x 10⁶), add a methanolic solution containing the stable isotope-labeled internal standard.[6]
-
Vortex thoroughly to lyse the cells.
-
Precipitate proteins by adding ice-cold perchloric acid or trichloroacetic acid.
-
Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for analysis.
-
Quantification of Tenofovir Diphosphate in Dried Blood Spots (DBS)
This protocol describes the quantification of TFV-DP from DBS, a less invasive sample collection method.
Materials:
-
Dried blood spots on filter paper (e.g., Whatman 903)[7]
-
Extraction solvent (e.g., 70:30 methanol/water)[7]
-
Stable isotope-labeled internal standard (e.g., deuterated TFV-DP)[3]
-
LC-MS/MS system
Procedure:
-
DBS Punching:
-
Extraction:
-
Place the DBS punch into a microcentrifuge tube.
-
Add the extraction solvent containing the stable isotope-labeled internal standard.[3][7]
-
Vortex and sonicate for 10-15 minutes to extract TFV-DP.[1]
-
Centrifuge to pellet the paper disc and any debris.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Workflow
The general workflow for TFV-DP measurement by LC-MS/MS involves several key steps from sample preparation to data analysis.
Caption: General workflow for TFV-DP measurement by LC-MS/MS.
Liquid Chromatography and Mass Spectrometry Conditions
Due to the highly polar nature of TFV-DP, specialized chromatographic techniques are required for adequate retention and separation.
Liquid Chromatography (LC) Conditions (Example):
-
Column: Anion exchange or Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used to achieve good retention and separation of the highly polar TFV-DP.[3][5]
-
Mobile Phase: Gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) is typically employed.[8]
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
Mass Spectrometry (MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), often in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for both TFV-DP and its stable isotope-labeled internal standard are monitored.
Data Presentation: Quantitative Method Validation Parameters
The following tables summarize typical quantitative data from validated LC-MS/MS methods for TFV-DP quantification.
Table 1: Example MRM Transitions for TFV-DP and its Stable Isotope-Labeled Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tenofovir Diphosphate (TFV-DP) | 448.0 | 350.0 |
| Deuterated TFV-DP (Internal Standard) | 452.9 | 354.9 |
| ¹³C-TFV-DP (Internal Standard) | 225 (doubly charged) | 371 and 353 |
Data sourced from multiple studies, specific transitions may vary based on instrumentation and ionization conditions.[3][7]
Table 2: Summary of Method Validation Parameters from a Representative Study
| Parameter | Result |
| Linearity Range | 50 - 6400 fmol/punch[3] |
| Lower Limit of Quantification (LLOQ) | 50 fmol/punch[3] |
| Accuracy | Within ± 15% of the nominal concentration |
| Precision (Coefficient of Variation) | ≤ 15% |
These values are illustrative and can vary between different validated assays.
Logical Relationship of Internal Standard Use
The use of a stable isotope-labeled internal standard is fundamental to achieving accurate and precise quantification in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. open.uct.ac.za [open.uct.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracellular Tenofovir Diphosphate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV treatment and pre-exposure prophylaxis (PrEP), is administered as prodrugs, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).[1] Intracellularly, these prodrugs are converted to the pharmacologically active metabolite, tenofovir diphosphate (B83284) (TFV-DP).[1] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase, leading to chain termination and prevention of viral replication. The long intracellular half-life of TFV-DP makes it a crucial biomarker for assessing medication adherence and cumulative drug exposure.[1]
This document provides detailed application notes and protocols for the primary sample preparation techniques used to quantify intracellular TFV-DP, primarily in peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS). The gold standard for quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1]
Metabolic Activation of Tenofovir
Tenofovir prodrugs undergo intracellular phosphorylation to become the active TFV-DP. This process is initiated by cellular kinases.
References
Application Notes and Protocols for Tenofovir Diphosphate Assay in Pre-Exposure Prophylaxis (PrEP) Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of tenofovir-based oral pre-exposure prophylaxis (PrEP), in dried blood spots (DBS). Measuring TFV-DP levels is a critical tool for objectively monitoring adherence to PrEP, which is a key determinant of its effectiveness in preventing HIV acquisition.[1][2][3]
The long intracellular half-life of TFV-DP in red blood cells, approximately 17 days, makes it an ideal biomarker for assessing cumulative adherence over the preceding weeks.[4] This contrasts with plasma or urine tenofovir levels, which reflect more recent dosing.[4][5]
Intracellular Conversion and Signaling Pathway
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), to enhance its oral bioavailability.[6] Once absorbed, these prodrugs are metabolized within the target cells, primarily CD4+ T-lymphocytes and other cells susceptible to HIV infection, into the active antiviral agent, tenofovir diphosphate (TFV-DP).[6] TFV-DP acts as a competitive inhibitor of the HIV reverse transcriptase enzyme, leading to chain termination upon its incorporation into the growing viral DNA strand, thus preventing viral replication.
References
- 1. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Algorithm to Improve PrEP Adherence Monitoring Using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Individualized Adherence Benchmarks for HIV Pre-Exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS method for determination of tenofovir (TFV) in human plasma following tenofovir alafenamide (TAF) administration: Development, validation, cross-validation, and use of formic acid as plasma TFV stabilizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Tenofovir Diphosphate (TFV-DP) LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize matrix effects in the bioanalytical analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP). It provides answers to frequently asked questions, detailed troubleshooting steps, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in TFV-DP analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix (e.g., plasma, whole blood).[1] This phenomenon is a primary concern in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI).[1][2] It can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the assay.[1][3] TFV-DP is a highly polar molecule, making its chromatographic separation challenging and susceptible to interference from endogenous matrix components, which can lead to an under- or overestimation of its true concentration.[1][4][5]
Q2: What are the common sources of matrix effects in TFV-DP assays?
The primary sources are endogenous compounds from the biological sample itself. For TFV-DP analysis in matrices like plasma or cell lysates, major interfering compounds include phospholipids (B1166683), salts, and proteins that can co-elute with the analyte.[1][6] These components can compete with TFV-DP for ionization in the ESI source or affect the efficiency of droplet evaporation, leading to signal suppression.[1][2] Simple sample preparation methods like protein precipitation are often insufficient to remove all interfering components, especially phospholipids.[1]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
The most common method is the post-extraction spike analysis.[1][7] This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat (pure solvent) solution. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[1] It is recommended to perform this assessment using multiple sources of blank matrix to account for biological variability.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for TFV-DP analysis?
Yes, using a SIL-IS is highly recommended and is the most effective way to compensate for matrix effects.[6][8] A SIL-IS, such as 13C5-TFV-DP or TFVDP-d6, has nearly identical chemical properties and chromatographic behavior to the analyte.[9][10] Therefore, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[6][11][12] While a SIL-IS can correct for variability, it does not eliminate the underlying cause of ion suppression, which may still impact the overall sensitivity of the assay.[6]
Troubleshooting Guide
Problem: I am observing significant ion suppression for TFV-DP.
This is a common issue due to the high polarity of TFV-DP and the complexity of biological matrices.
Caption: Troubleshooting logic for ion suppression.
-
Potential Cause 1: Inadequate Sample Cleanup: Phospholipids and salts are likely co-eluting with your analyte.[1]
-
Recommended Solution: Enhance your sample preparation method. Simple protein precipitation may be insufficient.[1] Implement Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to more effectively remove interfering components.[6] Techniques specifically targeting phospholipid removal, such as HybridSPE, can also be effective.
-
-
Potential Cause 2: Poor Chromatographic Resolution: TFV-DP may be eluting in a region with a high concentration of matrix components, often near the solvent front.[2][13]
-
Recommended Solution: Modify your chromatographic method. Adjust the mobile phase gradient to better resolve TFV-DP from the matrix interferences.[1][13] Because TFV-DP is highly polar, traditional reverse-phase columns may offer limited retention.[5] Consider alternative chromatographic strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or using an anion exchange column, which are better suited for polar compounds.[9][4][5][7]
-
-
Potential Cause 3: High Sample Concentration: Injecting a sample that is too concentrated can saturate the ESI process.[1]
-
Recommended Solution: Dilute the sample extract before injection. This can reduce the concentration of interfering matrix components relative to the analyte, although it may negatively impact the limit of quantification.[1]
-
Problem: My TFV-DP recovery is low and inconsistent after Solid-Phase Extraction (SPE).
This often points to issues with the SPE protocol itself or improper sample handling.
-
Potential Cause 1: Incorrect SPE Cartridge or Protocol: The chosen sorbent may not have the optimal chemistry for retaining and eluting TFV-DP. The wash or elution steps may be suboptimal.
-
Recommended Solution: Re-evaluate the SPE protocol. Ensure the sorbent (e.g., mixed-mode cation exchange) is appropriate for a polar, phosphorylated compound like TFV-DP.[1][12] Methodically optimize each step: conditioning, loading, washing (using a weak solvent to remove interferences without eluting the analyte), and elution (using a solvent strong enough to fully recover TFV-DP).[1]
-
-
Potential Cause 2: Incorrect Sample pH: The pH of the sample during the loading step can significantly affect the retention of TFV-DP on the sorbent.
-
Potential Cause 3: Analyte Degradation: TFV-DP can be unstable in biological matrices due to enzymatic degradation by phosphatases, which convert it to tenofovir monophosphate (TFV-MP) and tenofovir (TFV).[9][4]
-
Recommended Solution: Inhibit phosphatase activity immediately upon sample collection. This can be achieved by adjusting the sample to an alkaline pH with ammonia (B1221849) or by using phosphatase inhibitors like sodium orthovanadate.[9] Keeping samples on ice during processing can also help mitigate enzymatic activity.[4]
-
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation is critical for minimizing matrix effects and ensuring high analyte recovery. The following table summarizes typical performance data for different extraction methods used in tenofovir analysis.
| Sample Preparation Method | Typical Analyte Recovery | Typical Matrix Effect (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85-100% | Can be significant (>50%) | Simple, fast, low cost | High risk of matrix effects, may not remove phospholipids or salts effectively[1][2] |
| Liquid-Liquid Extraction (LLE) | 70-95% | Moderate (15-40%) | Good removal of salts and some phospholipids | More labor-intensive, requires solvent optimization, may have emulsion issues |
| Solid-Phase Extraction (SPE) | 80-105% | Minimal (<15%) | Excellent cleanup, high selectivity, reduces matrix effects significantly[8] | Higher cost, requires method development and optimization[1] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Tenofovir from Human Plasma
This protocol is adapted from validated methods for tenofovir analysis and is a robust starting point for minimizing matrix effects.[1][12]
Caption: Workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: In a microcentrifuge tube, add 200 µL of 4% phosphoric acid in water to 100 µL of plasma sample.[12]
-
Internal Standard Addition: Add 50 µL of the stable isotope-labeled internal standard working solution.[1][12]
-
Vortexing and Centrifugation: Vortex the mixture for 10 seconds and then centrifuge at 20,000 x g for 5 minutes.[12]
-
SPE Plate Conditioning: Condition a mixed-mode cation exchange (MCX) SPE plate by passing 200 µL of methanol, followed by 200 µL of water.[12]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate.[1][12]
-
Washing: Wash the plate sequentially with 200 µL of 0.1% formic acid in water, followed by 200 µL of methanol to remove polar interferences.[12]
-
Elution: Elute TFV-DP and the internal standard using two aliquots of 50 µL of 5% ammonium hydroxide in methanol.[12]
-
Dry-down and Reconstitution: Evaporate the combined eluate to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase for analysis.[1]
Protocol 2: Extraction from Dried Blood Spots (DBS)
This protocol is suitable for adherence monitoring where TFV-DP is measured in whole blood collected on DBS cards.[10]
Methodology:
-
Punching: Punch a 3-mm disk from the center of the dried blood spot into a 1.5-mL microcentrifuge tube.[10]
-
Extraction Solvent Addition: Add 50 µL of the extraction solvent (e.g., 70:30 acetonitrile/water, v/v) containing the SIL-IS (e.g., 90 ng/mL 13C-TFV-DP).[10]
-
Extraction: Keep the tube at room temperature for 30 minutes to lyse the cells and extract the analyte. Vortexing can facilitate this process.[10]
-
Pooling (Optional but Recommended): To reduce variability, extract three separate punches from the same DBS card and pool the extracts.[10]
-
Analysis: Transfer an aliquot (e.g., 10 µL) of the extract for direct injection into the LC-MS/MS system.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Improving Sensitivity for Low-Level Tenofovir Diphosphate (TFV-DP) Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive and reliable detection of low-level tenofovir (B777) diphosphate (B83284) (TFV-DP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of low levels of TFV-DP?
The main challenges in quantifying low concentrations of TFV-DP stem from its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns and issues with chromatographic separation from endogenous matrix components.[1][2] Additionally, the stability of the prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), is a concern as they can hydrolyze to tenofovir, potentially leading to inaccurate measurements.[2] Matrix effects from biological samples like plasma and dried blood spots (DBS) can also cause ion suppression or enhancement in the mass spectrometer, impacting assay sensitivity and accuracy.[2]
Q2: What are the common analytical methods for TFV-DP quantification, and which is considered the gold standard?
The most common and gold-standard method for quantifying intracellular TFV-DP is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[3][4] This technique is widely used for therapeutic drug monitoring and in clinical studies.[3][5] Newer methods, such as immunoassays, are being developed as potential high-throughput alternatives, but LC-MS/MS remains the benchmark for accurate quantification.[4] A direct MS quantification method without chromatographic separation has also been explored for rapid adherence monitoring.[6]
Q3: What are the advantages of using Dried Blood Spots (DBS) for TFV-DP analysis?
DBS samples are minimally invasive, easy to collect, and can be stored and shipped at ambient temperatures, making them ideal for remote settings and large-scale clinical trials.[7][8] The long intracellular half-life of TFV-DP in red blood cells (approximately 17 days) makes DBS an excellent matrix for assessing cumulative drug exposure and adherence to therapy over the preceding weeks to months.[9][10][11]
Q4: How can the stability of TFV-DP in biological samples be maintained during collection and storage?
To prevent the degradation of TFV-DP by phosphatases, it is crucial to handle and store samples properly. For whole blood, dilution with water containing ammonia (B1221849) can help mitigate enzymatic degradation.[3] It is also recommended to freeze biological samples immediately after collection and store them at -70°C until analysis.[10][12] For DBS, once the blood is spotted on the collection card, it should be allowed to dry thoroughly before storage.
Troubleshooting Guides
Issue 1: Low Sensitivity and Inability to Achieve Desired Lower Limit of Quantification (LLOQ)
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Sample Extraction | Switch from a simple protein precipitation method to Solid Phase Extraction (SPE).[2] A weak anion exchange SPE cartridge is often effective for the polar TFV-DP.[4] | SPE provides a cleaner sample extract by removing more interfering substances, thereby reducing matrix effects and improving signal-to-noise.[2] |
| Suboptimal Mass Spectrometry Parameters | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature, by infusing a standard solution of TFV-DP.[13] Monitor for doubly charged precursor ions as they may be more abundant and provide better sensitivity.[6] | Fine-tuning the MS parameters ensures maximal ionization and transmission of the analyte, leading to a stronger signal. |
| Poor Chromatographic Retention and Peak Shape | For the highly polar TFV-DP, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with an amino or amide stationary phase instead of a traditional C18 column.[3][5] Anion exchange chromatography with a pH gradient can also improve separation.[1] | HILIC and anion exchange columns are better suited for retaining and separating highly polar compounds like TFV-DP, leading to sharper peaks and improved sensitivity.[1] |
| Low Injection Volume | If the analytical system permits, increasing the injection volume can help boost the signal.[13] | A larger injection volume introduces more analyte into the system, which can increase the peak intensity. |
Issue 2: High Background Noise and Matrix Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution of Interfering Substances | Improve chromatographic separation by modifying the mobile phase gradient to better resolve TFV-DP from endogenous matrix components.[13] Experiment with different column chemistries as described above. | Better separation reduces the chances of co-eluting compounds that can interfere with the analyte's signal. |
| Ionization Source Contamination | Regularly clean the mass spectrometer's ion source according to the manufacturer's protocol.[13] | A contaminated ion source can be a significant source of background noise and can exacerbate matrix effects. |
| Insufficient Sample Cleanup | As mentioned for low sensitivity, employ a more rigorous sample preparation method like SPE.[2] | A cleaner sample will have fewer matrix components to cause ion suppression or enhancement. |
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for TFV-DP detection.
Table 1: Lower Limits of Quantification (LLOQ) for TFV-DP in Different Matrices
| Method | Matrix | LLOQ | Citation |
| Micro-LC-MS/MS (HILIC) | Whole Blood | 0.5 ng/mL | [3] |
| LC-MS/MS | Dried Blood Spots (3mm punch) | 50 fmol/punch | [1] |
| Direct MS Quantification | Dried Blood Spots (3mm punch) | 171 fmol/punch | [6] |
| LC-MS/MS | Peripheral Blood Mononuclear Cells (PBMCs) | 10 fmol per million cells | [14] |
| LC-MS/MS | Dried Blood Spots | 27 fmol/punch | [15] |
Table 2: Linearity, Accuracy, and Precision of Selected TFV-DP Assays
| Method | Matrix | Linearity Range | Accuracy (%) | Precision (%CV) | Citation |
| Micro-LC-MS/MS (HILIC) | Whole Blood | 0.5 - 512 ng/mL | 91.63 - 109.18 | 2.48 - 14.08 | [3] |
| LC-MS/MS | Dried Blood Spots | 50 - 6400 fmol/punch | Within ±15% of nominal | <15% | [1] |
| Direct MS Quantification | Dried Blood Spots | 171 - 3416 fmol/punch | N/A | <15% | [6] |
| LC-MS/MS (for Tenofovir) | Dried Blood Spots | 2.5 - 1000 ng/mL | Within ±14.6% | Within ±18.8% | [9] |
Experimental Protocols
Protocol 1: TFV-DP Extraction from Dried Blood Spots (DBS)
This protocol is a generalized procedure based on methodologies described in the literature.[6][7]
-
Punching: Using a clean, sharp Harris micro-punch, punch out a 3mm disc from the center of the dried blood spot and place it into a clean microcentrifuge tube.[9] To prevent carry-over, a blank paper disc should be punched between each sample.[9]
-
Extraction: Add 200 µL of an extraction solution (e.g., 70:30 methanol/water or 70:30 acetonitrile (B52724)/water) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP) to the tube.[6][9]
-
Lysis and Extraction: Vortex the tube vigorously and sonicate for 10-15 minutes to lyse the cells and extract the TFV-DP.[4][9]
-
Centrifugation: Centrifuge the tube for 1-2 minutes to pellet the paper disc and any cellular debris.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing (e.g., solid-phase extraction or direct injection).[9]
Protocol 2: General LC-MS/MS Analysis of TFV-DP
This protocol outlines a general workflow for LC-MS/MS analysis. Specific parameters will need to be optimized for the instrument in use.
-
Chromatographic Separation:
-
Column: Use a column suitable for polar compounds, such as a HILIC column (e.g., Luna NH₂) or a polar-RP column.[3][9]
-
Mobile Phase: A typical mobile phase for HILIC mode would consist of a gradient elution with acetonitrile and an aqueous buffer (e.g., water with 0.0125% ammonia).[3]
-
Flow Rate: A flow rate of 250-500 µL/min is commonly used.[9]
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode.[4]
-
Detection Mode: Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor and product ion transitions for TFV-DP and its internal standard need to be determined. For example, for TFV-DP, doubly charged transitions such as m/z 222.5 → m/z 366 have been used.[6]
-
-
Data Analysis:
-
Integrate the peak areas for TFV-DP and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the TFV-DP concentration in the samples by comparing their peak area ratios to a calibration curve prepared in the same biological matrix.[4]
-
Visualizations
Caption: Intracellular metabolic activation pathway of tenofovir prodrugs.
Caption: Experimental workflow for TFV-DP quantification from DBS.
Caption: Troubleshooting decision tree for low TFV-DP sensitivity.
References
- 1. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn.who.int [cdn.who.int]
- 9. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Tenofovir Diphosphate Concentrations in Dried Blood Spots From Pregnant and Postpartum Adolescent and Young Women Receiving Daily Observed Pre-exposure Prophylaxis in Sub-Saharan Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Drug Resistance, Rather than Low Tenofovir Levels in Blood or Urine, Is Associated with Tenofovir, Emtricitabine, and Efavirenz Failure in Resource-Limited Settings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Tenofovir Diphosphate
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP). This highly polar analyte can present unique difficulties in achieving optimal peak shape. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during LC-MS/MS analysis of TFV-DP.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor retention and significant peak tailing for tenofovir diphosphate on my C18 column?
Poor retention and peak tailing are the most common issues when analyzing the highly polar tenofovir diphosphate using traditional reversed-phase chromatography with a C18 column.[1][2]
Primary Causes:
-
Analyte Polarity: TFV-DP is a highly polar molecule due to its phosphate (B84403) groups, leading to weak interaction with the nonpolar C18 stationary phase and, consequently, early elution and poor retention.[1][2]
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based C18 packing material can interact with the phosphate moieties of TFV-DP through strong, undesirable ionic interactions. This leads to a secondary retention mechanism that causes significant peak tailing.
Solutions:
-
Alternative Chromatography Modes: For robust and reliable quantification of TFV-DP, it is highly recommended to move away from standard C18 columns. Consider the following alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns, such as those with amino or amide stationary phases, are specifically designed to retain and separate very polar compounds like TFV-DP.[2][3][4]
-
Anion Exchange Chromatography: This technique leverages the negative charges of the phosphate groups on TFV-DP to achieve strong retention and good separation from other cellular components.[1][5][6]
-
Ion-Pair Chromatography: Introducing an ion-pairing reagent to the mobile phase can neutralize the charges on TFV-DP, increasing its hydrophobicity and improving retention on a reversed-phase column.
-
Q2: I've switched to a HILIC column, but I'm still seeing inconsistent peak shapes. What could be the issue?
While HILIC is a powerful technique for polar analytes, it has its own set of parameters that need careful optimization.
Potential Causes and Solutions:
-
Inappropriate Injection Solvent: Injecting a sample dissolved in a solvent significantly stronger (i.e., more polar in HILIC) than the mobile phase can cause peak distortion, including fronting or splitting.
-
Solution: Where possible, dissolve your extracted sample in the initial mobile phase or a solvent with a similar or weaker elution strength.
-
-
Insufficient Column Equilibration: HILIC columns require adequate time to form a stable water layer on the stationary phase, which is crucial for the retention mechanism.
-
Solution: Ensure a sufficient equilibration period with the initial mobile phase conditions before each injection.
-
-
Mobile Phase Composition: The organic content, buffer concentration, and pH of the mobile phase are critical in HILIC.
-
Solution: Systematically optimize the mobile phase. Small changes in the percentage of the aqueous component can significantly impact retention and peak shape. Ensure your buffer concentration is adequate (typically >10 mM) to maintain a stable pH.
-
Q3: My tenofovir diphosphate peak is splitting into two. What are the likely causes?
Peak splitting can be a complex issue arising from various factors throughout the analytical workflow.
Troubleshooting Steps:
-
Column Health: A primary suspect for peak splitting is a compromised column.
-
Check for Voids: A void at the head of the column can cause the sample to be introduced unevenly, leading to a split peak.
-
Blocked Frit: A partially blocked inlet frit can have a similar effect.
-
Solution: Try reversing the column and flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Sample Preparation and Injection:
-
Sample Solvent Mismatch: As mentioned for HILIC, a strong injection solvent can cause peak splitting.
-
Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to peak distortion. Try diluting the sample.
-
-
System Issues:
-
Leaking Connections: Check all fittings between the injector and the detector for any leaks.
-
Injector Problems: Issues with the injector rotor seal or needle can lead to carryover and distorted peaks.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for tenofovir diphosphate.
Experimental Protocols
Protocol 1: Extraction of Tenofovir Diphosphate from PBMCs
This protocol is a general guideline for the extraction of TFV-DP from peripheral blood mononuclear cells (PBMCs) for LC-MS/MS analysis.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
70% Methanol (B129727) (ice-cold)
-
Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells twice with PBS.
-
Perform a cell count to normalize the results.
-
-
Cell Lysis and Protein Precipitation:
-
Centrifuge the counted cells and discard the supernatant.
-
Resuspend the cell pellet in a known volume of ice-cold 70% methanol containing the internal standard.
-
Vortex vigorously and incubate on ice for at least 30 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Solid Phase Extraction (SPE):
-
Transfer the supernatant to a new tube.
-
Condition a weak anion exchange SPE cartridge according to the manufacturer's protocol.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP with an appropriate elution solvent (e.g., a high salt concentration or a change in pH).
-
-
Sample Preparation for Injection:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: HILIC-MS/MS Analysis of Tenofovir Diphosphate
This protocol provides a starting point for developing a HILIC-MS/MS method for TFV-DP.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Amino or Amide-based HILIC column (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide) |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to increase the aqueous content to elute TFV-DP, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Monitor the appropriate precursor to product ion transitions for TFV-DP and its internal standard. |
| Source Parameters | Optimize gas flows, temperature, and voltages for maximum signal intensity. |
Signaling Pathways and Logical Relationships
The metabolic activation of tenofovir to its pharmacologically active diphosphate form is a critical pathway to consider, as it highlights the intracellular nature of the target analyte.
References
- 1. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 2. benchchem.com [benchchem.com]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatography-tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tenofovir Diphosphate (TFV-DP) Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the stability and accurate quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP) in processed biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological matrices used for TFV-DP analysis and why?
A1: The most common biological matrices for TFV-DP analysis are Dried Blood Spots (DBS) and Peripheral Blood Mononuclear Cells (PBMCs).
-
Dried Blood Spots (DBS): DBS are widely used due to the convenience of sample collection, processing, and storage. The long intracellular half-life of TFV-DP in red blood cells (approximately 17 days) makes DBS an excellent matrix for monitoring cumulative drug exposure and adherence to tenofovir-based therapies over the preceding 1-2 months.[1][2][3]
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are the target cells for HIV, and measuring TFV-DP concentrations in these cells provides a direct indication of the active drug levels at the site of viral replication.[4][5] The half-life of TFV-DP in PBMCs is shorter than in red blood cells, around 3 to 4 days.[6][7]
Q2: What are the critical factors affecting the stability of TFV-DP in processed samples?
A2: The stability of TFV-DP can be influenced by several factors throughout the sample handling, processing, and storage workflow. Key factors include:
-
Temperature: Storage temperature is the most critical factor. Long-term stability is best maintained at -20°C or -80°C.[1][3][6] Room temperature storage can lead to significant degradation within a few days.[1]
-
Storage Duration: The length of storage, even at appropriate temperatures, can impact analyte stability. Studies have shown TFV-DP in DBS is stable for up to 18 months when stored at -20°C or -80°C.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of TFV-DP. It is recommended to minimize freeze-thaw cycles. However, studies indicate that TFV-DP in DBS is stable for up to four freeze-thaw cycles when stored at -20°C or -80°C.[1]
-
Sample Processing Delays: For whole blood samples intended for DBS, delays in spotting after collection can affect analyte concentrations. It has been shown that whole blood collected in EDTA tubes can be held at room temperature for up to 24 hours before spotting without significant degradation of TFV-DP.[1]
Q3: My TFV-DP recovery is low and inconsistent. What are the potential causes and solutions?
A3: Low and inconsistent recovery of TFV-DP can stem from several issues during sample preparation and analysis. Here are some common causes and troubleshooting steps:
-
Inefficient Extraction: The extraction of the highly polar TFV-DP from the cellular matrix can be challenging.
-
Solution: Ensure the lysis/extraction solution is appropriate. A common and effective solution for DBS is a 70:30 methanol (B129727):water mixture.[1] For PBMCs, cell lysis using ice-cold 70% methanol followed by vigorous vortexing is a standard procedure.[8] Optimizing incubation times and temperatures during extraction can also improve recovery.
-
-
Matrix Effects: Components of the biological matrix can interfere with the ionization of TFV-DP in the mass spectrometer, leading to ion suppression or enhancement.
-
Analyte Degradation: As discussed in Q2, improper storage and handling can lead to TFV-DP degradation.
-
Solution: Strictly adhere to validated storage conditions and minimize freeze-thaw cycles. Process samples as quickly as possible.
-
Troubleshooting Guides
Issue: High Variability in TFV-DP Concentrations Between Replicate DBS Punches
-
Potential Cause 1: Inconsistent Spot Volume.
-
Troubleshooting: While studies have shown acceptable reproducibility with spot volumes ranging from 10µL to 50µL, it is crucial to maintain consistency in spotting technique to minimize variability.[1]
-
-
Potential Cause 2: Punch Location.
-
Troubleshooting: The distribution of the analyte may not be perfectly uniform across the entire dried blood spot. While one study indicated that punching from the edge versus the center of the spot is acceptable, it is good practice to be consistent with the punch location for all samples within a study.[1]
-
-
Potential Cause 3: Hematocrit Effect.
-
Troubleshooting: The hematocrit level can influence the viscosity of the blood and thus the size of the blood spot from a given volume. This can affect the amount of red blood cells in a standard-sized punch. It is advisable to record hematocrit values and investigate their potential impact on TFV-DP concentrations.
-
Issue: Poor Chromatographic Peak Shape and Retention for TFV-DP
-
Potential Cause: High Polarity of TFV-DP.
-
Troubleshooting: TFV-DP is a highly polar molecule, which makes it challenging to retain on traditional reversed-phase C18 columns.[10][11] Consider using alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or an anion-exchange column, which are better suited for separating polar compounds.[11][12]
-
Data Presentation
Table 1: Stability of Tenofovir Diphosphate (TFV-DP) in Dried Blood Spots (DBS)
| Storage Condition | Duration | Stability Outcome | Citation |
| Room Temperature | Up to 5 days | Acceptable (%Diff ≤ ±5.8%) | [1] |
| Room Temperature | > 5 days | Degradation observed | [1] |
| 4°C | Several months | Comparable to -80°C | [1] |
| -20°C | Up to 18 months (538 days) | Stable, comparable to -80°C | [1][3] |
| -80°C | Up to 18 months (538 days) | Stable (Reference condition) | [1] |
| Freeze-Thaw Cycles | Up to 4 cycles (-20°C or -80°C) | Stable | [1] |
Table 2: Half-Life of Tenofovir Diphosphate (TFV-DP) in Different Cell Types
| Cell Type | Prodrug | Half-Life (Median) | Citation |
| Red Blood Cells (RBCs) | TDF | 17 days | [1][2][3] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TDF | ~4 days (3-4 days) | [6] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TAF | 2.9 days | [13] |
| Peripheral Blood Mononuclear Cells (PBMCs) | TDF | 2.1 days | [13] |
Experimental Protocols
Protocol 1: Extraction of TFV-DP from Dried Blood Spots (DBS)
This protocol is a generalized procedure based on commonly cited methods.[1]
-
Punching: Using a clean, sharp puncher, take a 3mm punch from the center of the dried blood spot and place it into a clean microcentrifuge tube.
-
Extraction Solution Preparation: Prepare an extraction solution of 70:30 methanol:water.
-
Internal Standard Addition: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-TFV-DP) to each tube.
-
Extraction: Add the extraction solution to each tube containing a DBS punch.
-
Incubation & Lysis: Vortex the tubes and incubate to allow for complete cell lysis and extraction of the analyte. Incubation conditions may need optimization (e.g., time, temperature, agitation).
-
Centrifugation: Centrifuge the tubes to pellet the paper punch and any precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for further processing or direct analysis.
-
Analysis: Analyze the extracted sample using a validated LC-MS/MS method.
Protocol 2: Isolation of PBMCs and Extraction of TFV-DP
This protocol is a generalized procedure based on commonly cited methods.[8]
-
PBMC Isolation:
-
Dilute whole blood collected in EDTA tubes with an equal volume of Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge according to the density gradient medium manufacturer's instructions to separate the blood components.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells with PBS.
-
-
Cell Counting: Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter.
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Add ice-cold 70% methanol and the internal standard to the cell pellet.
-
Vortex vigorously and incubate on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for further purification.
-
-
Solid-Phase Extraction (SPE) (Recommended):
-
Condition a weak anion exchange SPE cartridge.
-
Load the cell lysate supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP using an appropriate elution solvent.
-
-
Analysis: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. croiconference.org [croiconference.org]
- 3. researchgate.net [researchgate.net]
- 4. Tenofovir-diphosphate in PBMC following increasing TAF vs. TDF dosing under directly observed therapy [natap.org]
- 5. Tenofovir Lower in Plasma, Higher in PBMCs, With TAF Versus TDF [natap.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 12. mdpi.com [mdpi.com]
- 13. Tenofovir-diphosphate in peripheral blood mononuclear cells during low, medium and high adherence to emtricitabine/ tenofovir alafenamide vs. emtricitabine/ tenofovir disoproxil fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tenofovir Diphosphate by ESI-MS
Welcome to the technical support center for the analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP) by electrospray ionization mass spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the quantification of TFV-DP in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the ESI-MS analysis of tenofovir diphosphate?
The main difficulties in analyzing TFV-DP by ESI-MS stem from its high polarity, which leads to poor retention on traditional reversed-phase chromatography columns.[1][2] Additionally, the analysis of TFV-DP in biological matrices like whole blood or plasma is prone to significant matrix effects, particularly ion suppression, which can compromise the accuracy and sensitivity of the assay.[3][4] The intracellular location of TFV-DP also necessitates cell lysis for its measurement, further complicating sample preparation.[3]
Q2: What causes ion suppression when analyzing TFV-DP?
Ion suppression is a type of matrix effect where co-eluting endogenous components from the biological sample, such as salts, phospholipids, and proteins, interfere with the ionization of the target analyte in the ESI source.[4] This competition for ionization reduces the analyte's signal intensity, leading to inaccurate quantification.[5] For a highly polar molecule like TFV-DP, simple sample preparation methods like protein precipitation may not be sufficient to remove these interfering substances.[4]
Q3: How can I determine if my assay is suffering from ion suppression?
A common method to evaluate ion suppression is the post-extraction spike analysis.[4] This involves comparing the signal response of TFV-DP spiked into an extracted blank matrix with the response of TFV-DP in a neat (pure) solvent. The matrix factor (MF) is calculated as:
MF = (Peak Response in Matrix) / (Peak Response in Neat Solution)
An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value of 1 signifies no matrix effect.[4]
Troubleshooting Guide
Issue 1: Poor chromatographic peak shape and retention for TFV-DP.
-
Cause: Due to its high polarity, TFV-DP is poorly retained on conventional C18 columns, leading to broad or tailing peaks that elute near the void volume.[1][2]
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a suitable alternative for separating highly polar compounds. Using an amino or amide stationary phase with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer can significantly improve retention and peak shape.[1][6][7]
-
Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns offer better retention for polar analytes compared to standard C18 columns.[2][8]
-
Mobile Phase Optimization: For reversed-phase chromatography, using a highly aqueous mobile phase at the beginning of the gradient is crucial for retaining TFV-DP. The addition of modifiers like ammonia (B1221849) can also improve peak shape.[1][2]
-
Issue 2: Significant ion suppression leading to low sensitivity and inaccurate results.
-
Cause: Co-eluting matrix components from biological samples are interfering with the ionization of TFV-DP.[4]
-
Solutions:
-
Advanced Sample Preparation:
-
Solid-Phase Extraction (SPE): SPE is more effective than simple protein precipitation at removing interfering matrix components.[2][4][9] Mixed-mode cation exchange SPE can be particularly effective for polar compounds like tenofovir.[9]
-
Lipid Removal: A pre-extraction wash with a non-polar solvent like hexane (B92381) can significantly reduce ion suppression by removing lipophilic compounds.[1]
-
Plasma Separation Membranes: Specialized membranes can be used to separate plasma from whole blood, which helps in desalting the sample and reducing matrix effects during direct MS analysis.[3][10]
-
-
Chromatographic Separation: Optimizing the chromatographic method to separate TFV-DP from the bulk of the matrix components is crucial. A well-resolved peak is less likely to suffer from ion suppression.
-
Use of Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., ¹³C-TFV-DP) will co-elute with the analyte and experience similar ion suppression or enhancement.[3] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects can be compensated for.
-
Issue 3: Instability of TFV-DP during sample preparation.
-
Cause: TFV-DP can be enzymatically degraded to tenofovir monophosphate (TFV-MP) and tenofovirin in biological matrices, particularly in blood.[1]
-
Solutions:
-
Enzyme Inhibition: Performing sample preparation on an ice bath can help to reduce enzymatic activity, although this may not be sufficient on its own.[1] The addition of phosphatase inhibitors to the sample collection tubes or during the extraction process is a more effective strategy.
-
Rapid Sample Processing: Minimizing the time between sample collection and analysis or freezing the samples immediately can help preserve the integrity of TFV-DP.
-
Experimental Protocols
Sample Preparation Protocol using Protein Precipitation and Hexane Wash
This protocol is adapted from a method for the analysis of TFV and TFV-DP in whole blood.[1][11]
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant.
-
Internal Standard Spiking: To a 100 µL aliquot of whole blood, add the internal standard solution (e.g., ¹³C-TFV-DP).
-
Lipid Removal: Add 500 µL of hexane, vortex for 30 seconds, and centrifuge. Discard the upper hexane layer.
-
Protein Precipitation: Add 400 µL of methanol (B129727) (or another suitable organic solvent), vortex for 1 minute, and centrifuge at high speed to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
HILIC-MS/MS Conditions for TFV-DP Analysis
The following are typical starting conditions for a HILIC-based separation of TFV-DP.[1][7]
-
Column: Luna NH2, 150 x 0.3 mm, 3.0 µm
-
Mobile Phase A: Water with 0.025% ammonia
-
Mobile Phase B: Acetonitrile with 0.025% ammonia
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-7 min: Return to 90% B
-
7-10 min: Column re-equilibration at 90% B
-
-
Flow Rate: 10 µL/min
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Negative
-
MRM Transitions:
-
TFV-DP: m/z 446 -> 159 (quantifier), m/z 446 -> 79 (qualifier)
-
¹³C-TFV-DP (IS): m/z 451 -> 159 (quantifier)
-
Quantitative Data Summary
Table 1: Impact of Sample Preparation on Ion Suppression
| Sample Preparation Method | Matrix | Analyte | Matrix Factor (MF) | Reference |
| Protein Precipitation | Plasma | Tenofovir | 0.589 - 0.645 (Ion Suppression) | [8] |
| Solid-Phase Extraction (SPE) | Plasma | Tenofovir | 0.95 - 1.05 (Minimal Effect) | [4] |
| Plasma Separation Membrane | Whole Blood | TFV-DP | Not specified, but noted to reduce ion suppression | [3] |
| Hexane Wash + Protein Precipitation | Whole Blood | TFV-DP | Significantly diminished ion suppression | [1] |
Table 2: Lower Limits of Quantification (LLOQ) for TFV-DP
| Method | Matrix | LLOQ (ng/mL) | Reference |
| Micro-LC-MS/MS (HILIC) | Whole Blood | 0.5 | [6][11] |
| LC-MS/MS | Dried Blood Spots | Not directly comparable (reported in fmol/punch) | [3] |
Visualizations
Caption: Experimental workflow for TFV-DP analysis.
Caption: Strategies to mitigate ion suppression.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tenofovir Diphosphate (TFV-DP) Extraction from Erythrocytes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of tenofovir (B777) diphosphate (B83284) (TFV-DP) from erythrocytes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying TFV-DP in erythrocytes?
A1: The gold standard for quantifying intracellular TFV-DP is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1] This method typically involves cell lysis, extraction of the analyte, chromatographic separation, and detection by mass spectrometry.[1] Newer methods, such as immunoassays and direct mass spectrometry, are also being developed.[1][2][3]
Q2: Why is monitoring intracellular TFV-DP in erythrocytes important?
A2: TFV-DP has a long intracellular half-life of approximately 17 days in red blood cells (RBCs).[4][5][6] This makes it an excellent biomarker for assessing cumulative drug exposure and long-term adherence to tenofovir-based therapies for HIV treatment and pre-exposure prophylaxis (PrEP).[1][2][5][7]
Q3: What are the expected concentrations of TFV-DP in erythrocytes?
A3: TFV-DP concentrations in erythrocytes, often measured from dried blood spots (DBS), can vary significantly based on adherence to the medication. Modeling studies suggest that at steady-state with daily dosing, TFV-DP levels are approximately 1560 fmol/punch.[5] Different levels have been correlated with dosing frequency, for example, ≥700 fmol/punch is associated with taking four or more tablets per week.[5]
Q4: How stable is TFV-DP in whole blood and dried blood spots?
A4: Whole blood collected in EDTA tubes can be stored at room temperature for up to 24 hours before spotting onto filter paper.[5][8] Once dried, these DBS can be kept at room temperature for up to five days. For long-term storage, DBS are stable for up to 18 months at -20°C or -80°C and can undergo at least four freeze-thaw cycles without significant degradation of TFV-DP.[5][8]
Q5: What internal standard should be used for TFV-DP quantification?
A5: A stable isotope-labeled internal standard, such as ¹³C-TFV-DP or d6-TFV-DP, is recommended for accurate quantification of TFV-DP by LC-MS/MS to account for variability in extraction efficiency and matrix effects.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of TFV-DP | Incomplete cell lysis. | Ensure complete cell lysis by using an appropriate lysis solution (e.g., 70% methanol) and allowing sufficient incubation time (e.g., 30 minutes on ice or vortexing/sonicating for 10-15 minutes).[1][5] |
| Inefficient extraction from the cell lysate. | Optimize the extraction solvent. A common and effective solvent is a 70:30 methanol:water solution.[2][5][8] Ensure thorough mixing during extraction. | |
| Analyte degradation. | Maintain samples at appropriate temperatures throughout the process. Use ice during cell lysis and store samples at -20°C or -80°C for long-term storage.[1][5] | |
| Suboptimal Solid Phase Extraction (SPE) procedure. | Ensure the SPE cartridge (e.g., weak anion exchange) is conditioned properly. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of TFV-DP.[1] | |
| High Variability in Results | Inconsistent sample volume from DBS punches. | Ensure the use of a calibrated hole punch (e.g., 3 mm) and that punches are taken from the center of the dried blood spot, although studies have shown acceptable reproducibility from the edge as well.[5][8] |
| Presence of matrix effects in MS analysis. | Incorporate a stable isotope-labeled internal standard to normalize for matrix effects.[2] Consider additional cleanup steps, such as a hexane (B92381) wash to remove lipophilic compounds or optimizing the SPE procedure.[4] | |
| Hemolysis of samples. | While TFV-DP is measured in erythrocytes, excessive hemolysis before sample processing could potentially impact results. It's crucial to handle whole blood samples gently to minimize pre-analytical hemolysis. | |
| Poor Chromatographic Peak Shape | Inappropriate LC column or mobile phase. | For a highly polar compound like TFV-DP, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) or anion exchange column.[1][9] Optimize the mobile phase gradient with an appropriate aqueous buffer like ammonium (B1175870) acetate.[1] |
| Sample not fully reconstituted. | After evaporating the eluate, ensure the sample is fully redissolved in the mobile phase before injection. | |
| Interference Peaks in Chromatogram | Insufficient sample cleanup. | Optimize the SPE wash steps to remove interfering substances.[1] A hexane wash prior to protein precipitation can also remove lipophilic interferences.[4] |
| Co-elution of other cellular components. | Adjust the chromatographic gradient to better separate TFV-DP from interfering peaks. |
Experimental Protocols
Protocol 1: TFV-DP Extraction from Dried Blood Spots (DBS) for LC-MS/MS Analysis
This protocol is a generalized procedure based on common practices.[2][5][8][10]
-
DBS Punching:
-
Using a 3 mm hole punch, obtain a disc from the center of the dried blood spot and place it into a microcentrifuge tube.[5]
-
-
Extraction:
-
Sample Clarification:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant to a new tube.
-
-
Further Processing (if necessary):
-
Preparation for LC-MS/MS:
-
Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
Protocol 2: Direct MS Quantification of TFV-DP from Whole Blood
This is a simplified method for rapid analysis.[2][3]
-
Sample Application:
-
Dispense a small volume (e.g., 5 µL) of whole blood onto a specialized plasma separation membrane.[2]
-
-
Sample Punching:
-
Punch a 3 mm disc from the blood spot on the membrane.
-
-
Extraction:
-
MS Analysis:
-
Directly analyze an aliquot of the extract using nanoelectrospray ionization on a triple quadrupole mass spectrometer.[2]
-
Quantitative Data Summary
Table 1: TFV-DP Concentration Thresholds in DBS for Adherence Monitoring
| Adherence Level | TFV-DP Concentration (fmol/punch) | Reference |
| Daily Dosing (Steady State) | ~1560 | [5] |
| ≥ 4 doses per week | ≥ 700 | [5] |
| 2-3 doses per week | 350 - 699 | [5] |
| < 2 doses per week | < 350 | [5] |
Table 2: Stability of TFV-DP in Clinical Samples
| Sample Type | Storage Condition | Duration | Stability | Reference |
| Whole Blood (EDTA) | Room Temperature | 24 hours | Stable before spotting | [5][8] |
| Dried Blood Spot (DBS) | Room Temperature | Up to 5 days | Stable | [5][8] |
| Dried Blood Spot (DBS) | -20°C or -80°C | Up to 18 months | Stable | [5][8] |
| Dried Blood Spot (DBS) | Freeze/Thaw Cycles | 4 cycles | Stable | [5][8] |
Visualizations
Caption: Standard workflow for TFV-DP extraction from DBS for LC-MS/MS analysis.
Caption: Troubleshooting logic for addressing low TFV-DP extraction recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors associated with tenofovir diphosphate concentrations in dried blood spots in persons living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of an intracellular assay for determination of tenofovir-diphosphate and emtricitabine-triphosphate from erythrocytes using dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 10. Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Hematocrit on Tenofovir Diphosphate (TFV-DP) Measurement in Dried Blood Spots (DBS)
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the influence of hematocrit on the quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP) in dried blood spots (DBS).
Frequently Asked Questions (FAQs)
Q1: What is the "hematocrit effect" in DBS analysis?
A1: The hematocrit effect refers to the bias introduced into quantitative analysis from DBS due to variations in the hematocrit (the volume percentage of red blood cells in whole blood) of the sample. Blood with a higher hematocrit is more viscous and spreads less on the filter paper, resulting in a smaller, more concentrated blood spot. Conversely, blood with a lower hematocrit is less viscous and creates a larger, more diffuse spot. When a standardized sub-punch (e.g., a 3 mm disc) is taken for analysis, a punch from a high-hematocrit spot will contain a larger volume of blood than a punch of the same size from a low-hematocrit spot, potentially leading to inaccurate quantification of the analyte.[1][2]
Q2: How significantly does hematocrit affect TFV-DP measurement in DBS?
A2: The hematocrit can have a notable impact on TFV-DP measurement. Research has shown a direct correlation between hematocrit levels and measured TFV-DP concentrations. For instance, one study observed that for every 1% increase in hematocrit, there was a corresponding 3% increase in the measured TFV-DP concentration. However, several analytical methods have been validated to be accurate within a specified range of hematocrit levels, often between 25% and 76%.[3] It is crucial to be aware of the hematocrit range of your study population and the validated range of your analytical assay.
Q3: What are the common strategies to mitigate the hematocrit effect?
A3: Several strategies can be employed to minimize or eliminate the hematocrit effect:
-
Whole Spot Analysis: This involves analyzing the entire blood spot instead of a sub-punch. This method is effective because the total amount of analyte in the spot is measured, regardless of how it has spread on the filter paper.[2]
-
Volumetric Absorptive Microsampling (VAMS): VAMS technology uses a specialized absorbent tip to collect a precise volume of blood (e.g., 10 or 20 µL). This approach avoids the issue of variable blood volume in a fixed-size punch, thus mitigating the hematocrit effect.
-
Mathematical Correction: Some approaches use mathematical algorithms to correct for the hematocrit bias. This can involve measuring an endogenous biomarker, like potassium, to estimate the hematocrit value of the DBS and then applying a correction factor to the analyte concentration.
-
Use of Hematocrit-Matched Calibrators: Preparing calibration standards and quality control samples with hematocrit levels that reflect the expected range of the study samples can also help to minimize bias.
Q4: Can I use a standard 3 mm punch for my TFV-DP DBS analysis?
A4: A 3 mm punch is a commonly used size for TFV-DP analysis from DBS.[4][5] However, it is critical to validate the method for the expected hematocrit range of your samples. If your study population is expected to have a wide range of hematocrit values, using a standard sub-punch method without accounting for the hematocrit effect could lead to biased results. In such cases, alternative strategies like whole spot analysis or VAMS should be considered. One study found that a 3mm DBS punch from individuals with a hematocrit range of 35% to 50% contained an average of 11.9 million red blood cells.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in TFV-DP concentrations between samples with similar expected adherence. | Hematocrit Effect: Samples may have a wide range of hematocrit values, leading to inconsistent blood volumes in the analyzed punches. | 1. Assess the hematocrit of the samples if possible.2. Consider re-analyzing samples using a whole spot analysis approach.3. If using sub-punches, ensure your method is validated for the observed hematocrit range.4. For future studies, consider using volumetric absorptive microsampling (VAMS). |
| Inaccurate TFV-DP quantification compared to a reference method (e.g., whole blood lysis). | Calibration Mismatch: The hematocrit of the calibrators and quality control (QC) samples may not match the hematocrit of the study samples. | 1. Prepare calibrators and QCs using blood with a hematocrit level that is representative of your study population.2. Alternatively, prepare multiple sets of calibrators and QCs at low, normal, and high hematocrit levels to assess the impact across the range. |
| Poor reproducibility of results from the same DBS card. | Inhomogeneous Spotting or Punching: The blood spot may not be uniform, or punches may be taken from different areas of the spot (center vs. edge), which can have different analyte concentrations (chromatographic effect). | 1. Ensure a single, well-formed drop of blood is applied to the center of the pre-printed circle on the DBS card.2. Standardize the punch location (e.g., always punch from the center of the spot).3. Ensure the DBS card is fully saturated with blood. |
| Lower than expected TFV-DP concentrations. | Incomplete Extraction: The extraction procedure may not be efficient in recovering TFV-DP from the DBS matrix, which can be influenced by hematocrit. | 1. Optimize the extraction solvent and procedure. A common extraction solution is a mixture of methanol (B129727) and water (e.g., 70:30 v/v).[5]2. Ensure sufficient vortexing and incubation time during the extraction process.3. Evaluate the extraction recovery at different hematocrit levels during method validation. |
Quantitative Data Summary
The following tables summarize the reported quantitative impact of hematocrit on TFV-DP measurement in DBS.
Table 1: Impact of Hematocrit on Measured TFV-DP Concentration
| Study Finding | Quantitative Impact | Reference |
| Direct Correlation | A 1% increase in hematocrit resulted in a 3% increase in measured TFV-DP concentration. | [3] |
Table 2: Validated Hematocrit Ranges for TFV-DP DBS Assays
| Assay Performance | Validated Hematocrit Range | Reference |
| Accurate (within ±15% of control) and precise (CV ≤15%) | 25% to 76% | Not explicitly for TFV-DP but for Tenofovir |
| Non-significant effect on quantification | 35% to 70% | Not explicitly for TFV-DP but for Tenofovir |
Experimental Protocols
Detailed Methodology for TFV-DP Measurement in DBS using LC-MS/MS
This protocol is a synthesis of commonly reported procedures for the quantification of TFV-DP in DBS.
1. Sample Collection and Spotting:
-
Collect whole blood in EDTA-containing tubes.
-
Gently invert the tube several times to ensure mixing.
-
Using a calibrated pipette, apply a fixed volume of whole blood (typically 25 µL or 50 µL) onto each pre-printed circle of a Whatman 903 Protein Saver card.[6]
-
Allow the DBS cards to air dry in a horizontal position at ambient temperature for at least 3 hours, or overnight.[7]
-
Once completely dry, store the DBS cards in sealed bags with desiccant packs at -80°C until analysis.[7]
2. Sample Preparation and Extraction:
-
Using a manual or automated puncher, excise a 3 mm disc from the center of the dried blood spot.
-
Place the 3 mm punch into a clean microcentrifuge tube.
-
Add an extraction solution (e.g., 500 µL of 70% methanol/30% water) containing a stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N₂-TFV-DP).[4]
-
Vortex the tube vigorously for several minutes.
-
Incubate the sample (e.g., for 1 hour at room temperature) to ensure complete extraction of the analyte.
-
Centrifuge the tube to pellet the filter paper and any precipitated proteins.
-
Transfer the supernatant to a new tube for further processing or direct injection.
3. LC-MS/MS Analysis:
-
Chromatography: Use a liquid chromatography system equipped with a column suitable for polar analytes, such as an anion exchange column.
-
Mobile Phase: Employ a gradient elution with a suitable mobile phase, often consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) with modifiers like formic acid.
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify TFV-DP and its internal standard.
-
Example MRM transition for TFV-DP: m/z 448.0 → 176.0.
-
Example MRM transition for a TFV-DP internal standard: m/z 453.0 → 176.0.
-
-
Quantification: Generate a calibration curve using standards of known TFV-DP concentrations prepared in whole blood with a representative hematocrit. Calculate the concentration of TFV-DP in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Visualizations
Caption: Experimental workflow for TFV-DP measurement in DBS.
Caption: Impact of hematocrit on DBS spot size and TFV-DP concentration.
References
- 1. neoteryx.com [neoteryx.com]
- 2. A Novel Algorithm to Improve PrEP Adherence Monitoring Using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors associated with tenofovir diphosphate concentrations in dried blood spots in persons living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. croiconference.org [croiconference.org]
- 7. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
Preventing enzymatic degradation of tenofovir diphosphate during sample prep
Welcome to the Technical Support Center for the analysis of tenofovir (B777) diphosphate (B83284) (TFV-DP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing enzymatic degradation of TFV-DP during sample preparation and to offer solutions to common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Sample Handling and Stability
Question 1: My TFV-DP concentrations are unexpectedly low or variable in my blood samples. What could be the cause?
Answer: This is a frequent issue primarily due to the enzymatic degradation of TFV-DP by phosphatases present in blood cells. The main culprit is Nucleoside Triphosphate Diphosphohydrolase 1 (NTPDase 1), which dephosphorylates TFV-DP. Several factors during sample handling can exacerbate this issue:
-
Delayed Processing: The longer the whole blood samples sit at room temperature, the more time cellular enzymes have to degrade TFV-DP.
-
Improper Storage: Storing samples at inappropriate temperatures (e.g., 4°C or room temperature) instead of -80°C can lead to significant degradation over time.
-
Cell Lysis Prior to Stabilization: If cells are lysed before enzymes are inactivated, the release of intracellular phosphatases will rapidly degrade TFV-DP.
Troubleshooting Steps:
-
Immediate Processing: Process blood samples as quickly as possible after collection. If immediate processing is not feasible, store the samples on ice for a short duration.
-
Use of Phosphatase Inhibitors: Incorporate a broad-spectrum phosphatase inhibitor cocktail into your lysis buffer. While specific inhibitors for NTPDase 1 are not commonly used in routine sample prep, a general cocktail will help minimize the activity of various phosphatases.
-
Rapid Freezing: For long-term storage, flash-freeze cell pellets or dried blood spots (DBS) and store them at -80°C. Avoid slow freezing, as it can cause cell lysis and release of degradative enzymes.
-
Methanol (B129727) Lysis: For cellular samples like PBMCs, lysing the cell pellet with ice-cold 70% methanol helps to precipitate proteins and inactivate enzymes, thereby preserving the TFV-DP.
Question 2: I am analyzing TFV-DP from Dried Blood Spots (DBS) and my results are inconsistent. Why?
Answer: Inconsistency in DBS analysis can arise from several factors beyond enzymatic degradation:
-
Incomplete Extraction: TFV-DP is a polar molecule and can be challenging to extract efficiently from the DBS matrix.
-
Hematocrit Effect: The volume of blood in a fixed-size punch can vary with the hematocrit of the blood, leading to variability in the amount of analyte per punch.
-
Punch Location: There can be a non-uniform distribution of the analyte across the blood spot.
Troubleshooting Steps:
-
Optimize Extraction: Ensure your extraction solvent is appropriate. A common choice is a mixture of methanol and water (e.g., 70:30 v/v). Sonication or vortexing can aid in the extraction process.
-
Hematocrit Correction: If possible, measure the hematocrit of the samples and apply a correction factor. Alternatively, using a larger punch size or multiple punches can help to average out the effect.
-
Standardize Punching: Always take punches from the center of the dried blood spot to ensure consistency.
Chromatography and Data Analysis
Question 3: I'm observing poor peak shape and low retention for TFV-DP on my C18 column. What can I do?
Answer: TFV-DP is a highly polar molecule containing two phosphate (B84403) groups, which makes it poorly retained on traditional reversed-phase columns like C18. This can lead to issues with co-elution with other polar endogenous compounds and poor chromatographic performance.
Troubleshooting Steps:
-
Switch to a Different Column Chemistry:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are an excellent choice for TFV-DP analysis.
-
Anion Exchange Chromatography: This technique separates molecules based on their negative charge and is well-suited for phosphorylated compounds like TFV-DP.
-
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns have modified stationary phases that provide better retention for polar analytes compared to standard C18 columns.
-
Optimize Mobile Phase: Ensure the initial mobile phase composition has a high aqueous content to promote retention in reversed-phase chromatography. The use of an ion-pairing agent can also improve retention and peak shape, but may lead to ion suppression in mass spectrometry.
Question 4: I see unexpected peaks in my chromatogram when analyzing TFV-DP. What could they be?
Answer: Unexpected peaks can be due to several reasons:
-
Degradation Products: If samples have been improperly handled, you may be observing the monophosphorylated form of tenofovir (TFV-MP) or tenofovir itself, which are breakdown products of TFV-DP.
-
Endogenous Interferences: Biological matrices are complex, and endogenous nucleotides like adenosine (B11128) triphosphate (ATP) or adenosine diphosphate (ADP) can have similar masses and retention times to TFV-DP and its internal standard, respectively.
-
Metabolites of Prodrugs: If the administered drug was a prodrug like tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), you might be seeing intermediates of their metabolism.
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Improve the resolution of your LC method to separate TFV-DP from potential interferences. This may involve adjusting the gradient, flow rate, or mobile phase composition.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can help to differentiate between TFV-DP and endogenous molecules with the same nominal mass by providing accurate mass measurements.
-
Confirm with Reference Standards: If you suspect the presence of degradation products or metabolites, analyze certified reference standards of these compounds to confirm their retention times.
Quantitative Data Summary
The following tables summarize key data related to TFV-DP stability and quantification to aid in experimental design and data interpretation.
Table 1: Stability of Tenofovir Diphosphate in Different Matrices and Conditions
| Matrix | Storage Temperature | Duration | Analyte Stability | Reference |
| Whole Blood | Room Temperature | 24 hours | Significant degradation without stabilizers | [1] |
| Dried Blood Spots | -20°C | 18 months | Stable | [2] |
| Dried Blood Spots | -80°C | Long-term | Stable | [2] |
| Human Plasma | -80°C | Long-term | Stable | [3] |
Table 2: Tenofovir Diphosphate Concentrations in Dried Blood Spots Associated with Adherence to Daily Oral PrEP
| Adherence Level | Median TFV-DP Concentration (fmol/punch) | 25th Percentile TFV-DP Concentration (fmol/punch) | Reference |
| 7 doses/week (Perfect) | 1,605 | 1,375 | [4][5] |
| 4 doses/week (Moderate) | 997 | 779 | [4][5] |
| 2 doses/week (Low) | 530 | 466 | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to TFV-DP analysis.
Protocol 1: Extraction of Tenofovir Diphosphate from Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS), ice-cold
-
70% Methanol in water, ice-cold
-
Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Centrifuge
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
PBMC Isolation: a. Dilute whole blood 1:1 with PBS. b. Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube. c. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off. d. Aspirate the upper layer containing plasma and platelets. e. Carefully collect the mononuclear cell layer (buffy coat). f. Wash the collected cells twice with ice-cold PBS, centrifuging at 200 x g for 10 minutes. g. Resuspend the cell pellet in PBS and perform a cell count.
-
Cell Lysis and Extraction: a. Centrifuge the counted cells and discard the supernatant. b. To the cell pellet, add a specific volume of ice-cold 70% methanol containing the internal standard. c. Vortex vigorously for 1 minute to ensure complete cell lysis. d. Incubate on ice for 30 minutes to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris. f. Transfer the supernatant containing the intracellular TFV-DP to a new tube for analysis.
Protocol 2: LC-MS/MS Quantification of Tenofovir Diphosphate
This is a general protocol and should be optimized for your specific instrumentation.
Instrumentation:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
HILIC or Anion Exchange column
LC Conditions (Example for HILIC):
-
Column: Amino stationary phase (e.g., Luna NH2, 150 x 0.3 mm, 3.0 µm)
-
Mobile Phase A: Water with 0.025% ammonia
-
Mobile Phase B: Acetonitrile with 0.025% ammonia
-
Gradient: Optimized for the separation of TFV-DP from endogenous interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
TFV-DP: m/z 446 -> m/z 159 (or other product ions)
-
Internal Standard (¹³C₅-TFV-DP): m/z 451 -> m/z 159 (or other product ions)
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.
Data Analysis:
-
Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Normalize the results to the cell count to express the concentration as fmol per million cells.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows discussed in this technical support center.
Caption: Experimental workflow for TFV-DP quantification in PBMCs.
Caption: Enzymatic degradation pathway of TFV-DP.
Caption: Troubleshooting logic for TFV-DP analysis.
References
- 1. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tenofovir Diphosphate Levels: A Comparative Analysis of Tenofovir Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (TDF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tenofovir (B777) diphosphate (B83284) (TFV-DP) levels resulting from treatment with tenofovir alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF). The information presented is supported by experimental data from clinical and pharmacokinetic studies, with detailed methodologies for key experiments.
Executive Summary
Tenofovir alafenamide (TAF) is a novel prodrug of tenofovir designed for more efficient delivery of the active metabolite, tenofovir diphosphate (TFV-DP), into target cells, such as peripheral blood mononuclear cells (PBMCs) and lymphoid tissues, compared to the earlier prodrug, tenofovir disoproxil fumarate (TDF). Clinical studies have consistently demonstrated that TAF achieves significantly higher intracellular concentrations of TFV-DP in PBMCs while maintaining lower plasma concentrations of tenofovir, which is associated with an improved renal and bone safety profile compared to TDF.
Data Presentation: Intracellular Tenofovir Diphosphate Levels (PBMCs)
The following table summarizes the quantitative data from various studies comparing the intracellular concentrations of TFV-DP in peripheral blood mononuclear cells (PBMCs) following administration of TAF versus TDF.
| Drug Regimen | Dosage | Patient Population | Median TFV-DP Concentration (fmol/10⁶ cells) | Fold Difference (TAF vs. TDF) | Reference |
| TAF/FTC/EVG/COBI | TAF 10 mg | HIV-infected adults | 834.7 | 2.41 | [1][2] |
| TDF/FTC/EVG/COBI | TDF 300 mg | HIV-infected adults | 346.85 | [1][2] | |
| TAF-containing regimen | TAF 25 mg | HIV-infected adults | 497 | ~7.9 | [3] |
| TDF-containing regimen | TDF 300 mg | HIV-infected adults | 63 | [3] | |
| F/TAF (100% adherence) | TAF 25 mg | HIV-negative adults | 685 | 9.6 | [4][5][6] |
| F/TDF (100% adherence) | TDF 300 mg | HIV-negative adults | 71 | [4][5][6] | |
| F/TAF (67% adherence) | TAF 25 mg | HIV-negative adults | 354 | 7.7 | [4][5] |
| F/TDF (67% adherence) | TDF 300 mg | HIV-negative adults | 46 | [4][5] | |
| F/TAF (33% adherence) | TAF 25 mg | HIV-negative adults | 194 | 9.2 | [4][5] |
| F/TDF (33% adherence) | TDF 300 mg | HIV-negative adults | 21 | [4][5] |
F/TAF: Emtricitabine/Tenofovir Alafenamide; F/TDF: Emtricitabine/Tenofovir Disoproxil Fumarate; FTC: Emtricitabine; EVG: Elvitegravir; COBI: Cobicistat.
Experimental Protocols
The quantification of intracellular TFV-DP is a critical component of pharmacokinetic studies comparing TAF and TDF. The following is a detailed methodology for a key experiment cited in the supporting literature.
Quantification of Tenofovir Diphosphate in Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To measure and compare the intracellular concentrations of the active metabolite TFV-DP in PBMCs isolated from patients treated with TAF or TDF.
Methodology:
-
PBMC Isolation:
-
Whole blood samples are collected from study participants in tubes containing an anticoagulant (e.g., EDTA).
-
Peripheral blood mononuclear cells are isolated using density gradient centrifugation, typically with Ficoll-Paque.
-
The isolated PBMC layer is washed with phosphate-buffered saline (PBS) to remove platelets and other contaminants.
-
The final cell pellet is resuspended, and an accurate cell count is performed using a hemocytometer or an automated cell counter.
-
-
Cell Lysis and Analyte Extraction:
-
A known number of PBMCs are pelleted by centrifugation.
-
The cell pellet is lysed to release the intracellular components, including TFV-DP. A common method involves the addition of a cold methanol (B129727) solution (e.g., 70% methanol in water).
-
The sample is vortexed and incubated on ice to ensure complete cell lysis.
-
Cellular debris is removed by high-speed centrifugation, and the supernatant containing TFV-DP is collected for analysis.
-
-
Sample Preparation and Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The supernatant is further processed, which may include solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
For the indirect quantification method, the isolated TFV-DP is enzymatically dephosphorylated to tenofovir using an acid phosphatase.
-
The resulting tenofovir is then quantified using a validated LC-MS/MS method.
-
The concentration of tenofovir is used to calculate the original intracellular concentration of TFV-DP, which is typically reported in femtomoles per million cells (fmol/10⁶ cells).
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic activation of TAF and TDF and the experimental workflow for TFV-DP quantification.
References
- 1. A Novel Algorithm to Improve PrEP Adherence Monitoring Using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of switching from tenofovir disoproxil fumarate to tenofovir alafenamide on lipid profiles in patients with hepatitis B | PLOS One [journals.plos.org]
- 3. benchchem.com [benchchem.com]
- 4. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Tenofovir Diphosphate Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir. Accurate measurement of intracellular TFV-DP is crucial for pharmacokinetic studies, monitoring medication adherence, and evaluating the efficacy of pre-exposure prophylaxis (PrEP) regimens. This document details the performance of various assays as reported in scientific literature, offering a valuable resource for selecting the appropriate analytical method.
Introduction to Tenofovir Diphosphate Quantification
Tenofovir, administered as prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), undergoes intracellular phosphorylation to its active form, tenofovir diphosphate (TFV-DP).[1][2][3] The long intracellular half-life of TFV-DP in red blood cells, approximately 17 days, makes it a reliable biomarker for assessing cumulative drug exposure and adherence to therapy over the preceding 1-2 months.[4] Consequently, robust and validated bioanalytical methods for TFV-DP quantification are essential for clinical and research applications.
The primary analytical technique for TFV-DP measurement is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard due to its high sensitivity and specificity.[3] However, alternative methods, including enzymatic assays and immunoassays, are being developed to offer more accessible and rapid monitoring solutions. This guide presents a comparative overview of these methods, with a focus on their reported performance characteristics and experimental protocols.
Comparative Performance of Tenofovir Diphosphate Assays
The following tables summarize the quantitative performance of various TFV-DP assays as reported in the literature. These tables provide a clear comparison of key validation parameters to aid in the selection of the most suitable assay for a specific research or clinical need.
| Assay Method | Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Linearity (Range) | Reference |
| Direct LC-MS/MS | Dried Blood Spots (DBS) | 50 fmol/punch | 6400 fmol/punch | 50–6400 fmol/punch | [5] |
| Indirect LC-MS/MS | Dried Blood Spots (DBS) | Lower than 50 fmol/punch | Similar to direct method | Not specified | [5] |
| LC-MS/MS | Plasma | 1.0 ng/mL (for TFV) | Not specified | 0.5 to 500 ng/mL (for TFV) | [1][6] |
| LC-MS/MS | Cerebrospinal Fluid (CSF) | 0.1 ng/mL (for TFV) | Not specified | 0.1 to 50 ng/mL (for TFV) | [1] |
| Micro-LC-MS/MS | Whole Blood | 0.5 ng/mL (for TFV-DP) | Not specified | 0.5–512 ng/mL | [7] |
| UHPLC-MS/MS | Dried Blood Spots (DBS) | 85 fmol/punch | Not specified | Not specified | [8] |
| cELISA | Saliva | Not specified | Not specified | 0.14–28.72 ng/mL (for TFV) | [9] |
Table 1. Comparison of Assay Sensitivity and Linearity. This table highlights the different quantification limits and linear ranges of various TFV-DP assays, demonstrating the high sensitivity of LC-MS/MS-based methods.
| Assay Method | Matrix | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Accuracy (%Bias or %Recovery) | Reference |
| LC-MS/MS | Plasma & CSF | < 12% | < 12% | < 12% | [1] |
| LC-MS/MS | Plasma | ≤ 14.4% | ≤ 14.4% | -7.95% to 7.76% | [6] |
| Micro-LC-MS/MS | Whole Blood | 2.48–14.08% | Not specified | 91.63–109.18% | [7] |
| RP-HPLC | Bulk Drug & Formulation | < 2% | Not specified | 97.73–100.56% | [2] |
| cELISA | Saliva | < 15% | < 15% | 73.4 ± 0.6% to 133.6 ± 11.1% | [9] |
Table 2. Comparison of Assay Precision and Accuracy. This table showcases the reliability and reproducibility of the different analytical methods, with most assays demonstrating acceptable precision and accuracy according to regulatory guidelines.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical assays. Below are summaries of the experimental protocols for the key methods cited in this guide.
LC-MS/MS for TFV-DP in Dried Blood Spots (Direct Method)
This method allows for the direct quantification of TFV-DP from DBS samples.
-
Sample Preparation:
-
Three 3 mm punches are taken from each DBS sample.
-
An extraction procedure is performed to isolate the analyte.
-
-
Chromatography:
-
Column: Anion exchange column.
-
Mobile Phase: A pH gradient is used to improve separation.
-
Instrumentation: High-performance liquid chromatography (HPLC) system.
-
-
Mass Spectrometry:
-
Instrumentation: AB Sciex Qtrap 5500 mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the transitions of the protonated precursor ions to product ions. For TFV-DP, the transition is m/z 448.0 → 350.0, and for the deuterated internal standard, it is m/z 452.9 → 354.9.[5]
-
LC-MS/MS for Tenofovir and Tenofovir Alafenamide in Human Plasma
This method is designed for the simultaneous quantification of tenofovir and its prodrug, tenofovir alafenamide.
-
Sample Preparation:
-
Analytes are extracted from plasma using solid-phase extraction (SPE).
-
The eluent is dried and the residue is reconstituted in water for analysis.
-
-
Chromatography:
-
Column: Phenomenex Synergi 4 µm Polar-RP 80A (50 × 2 mm).[1]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and acetonitrile (B52724) is used.[1]
-
Flow Rate: 400 µL/min.[1]
-
Run Time: 5 minutes.[1]
-
-
Mass Spectrometry:
Micro-LC-MS/MS for TFV and TFV-DP in Whole Blood
A novel method utilizing micro-liquid chromatography for enhanced sensitivity.
-
Sample Preparation:
-
A clean-up step with hexane (B92381) is performed to remove lipophilic compounds.
-
Protein precipitation is carried out using an organic solvent.[7]
-
-
Chromatography:
-
Column: Amino stationary phase.
-
Elution Mode: Hydrophilic Interaction Liquid Chromatography (HILIC).[7]
-
-
Mass Spectrometry:
-
The method is validated for linearity, accuracy, precision, and stability in whole blood matrix.[7]
-
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and workflows.
Caption: Metabolic activation of tenofovir prodrugs to the active tenofovir diphosphate.
Caption: General workflow for TFV-DP measurement by LC-MS/MS.
Conclusion
The cross-validation of tenofovir diphosphate assays between laboratories is essential for ensuring data comparability and reliability in multicenter clinical trials and research studies. While LC-MS/MS remains the gold standard for TFV-DP quantification, offering high sensitivity and specificity, the development of alternative assays presents opportunities for more accessible and rapid adherence monitoring. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals in selecting and implementing the most appropriate analytical method for their specific needs. The strong correlation observed between different LC-MS/MS methods in various studies provides confidence in the robustness of this technology for TFV-DP analysis.[4][5] Further cross-validation studies, particularly between different assay types, are warranted to establish equivalency and expand the options for reliable TFV-DP monitoring.
References
- 1. Development and Validation of an LC-MS/MS Assay for Tenofovir and Tenofovir Alafenamide in Human Plasma and Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 6. Validation and implementation of liquid chromatographic-mass spectrometric (LC-MS) methods for the quantification of tenofovir prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Tenofovir Diphosphate Quantification: PBMCs vs. Dried Blood Spots
For researchers, scientists, and drug development professionals, the accurate measurement of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is critical for assessing adherence to pre-exposure prophylaxis (PrEP) and treatment regimens for HIV and Hepatitis B. This guide provides a comprehensive comparison of two common matrices for TFV-DP quantification: peripheral blood mononuclear cells (PBMCs) and dried blood spots (DBS), supported by experimental data and detailed protocols.
The choice between analyzing TFV-DP in PBMCs or DBS depends on the specific research question, available resources, and the desired window of adherence measurement. While PBMCs have traditionally been the standard for intracellular drug monitoring, DBS offers a less invasive and more practical alternative, particularly in resource-limited settings.
Performance Comparison at a Glance
A key aspect of comparing these two methods is understanding the correlation and variability of TFV-DP concentrations measured in each matrix. The following table summarizes quantitative data from a study involving 35 well-controlled HIV-infected women receiving a tenofovir-based regimen.[1]
| Parameter | PBMCs | Dried Blood Spots (DBS) |
| Median TFV-DP Concentration | 125 fmol/10⁶ cells (Range: 1–278) | 1,874 fmol/punch (Range: 706–3,776) |
| Correlation with Each Other (r) | \multicolumn{2}{c | }{0.63 (95% CI: 0.37–0.79, p<0.0001)} |
| Between-Visit Variability (% Difference) | 21.9% (Range: 2.4–93.2) | 8.5% (Range: 0.4–29.8) |
| Coefficient of Variation (CV) | 49% | 39% |
The data indicates a significant correlation between TFV-DP levels in PBMCs and DBS.[1] However, DBS measurements demonstrate lower variability, suggesting it may be a more consistent measure of adherence.[1] The longer intracellular half-life of TFV-DP in red blood cells (the primary component of DBS) of approximately 17 days, compared to 3-4 days in PBMCs, contributes to this lower variability and provides a longer-term assessment of drug exposure.[2][3]
Experimental Workflows
The quantification of TFV-DP from both PBMCs and DBS typically involves sample collection, processing, extraction, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its high sensitivity and specificity.[2]
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments involved in quantifying TFV-DP in both PBMCs and DBS.
PBMC Isolation and TFV-DP Quantification
This protocol outlines the steps from whole blood collection to the analysis of TFV-DP in PBMCs.
-
Whole Blood Collection: Collect whole blood in EDTA tubes.
-
PBMC Isolation:
-
Isolate PBMCs using a Ficoll-Paque PLUS density gradient centrifugation method.
-
Carefully collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells twice with Phosphate Buffered Saline (PBS), centrifuging at 100-250 x g for 10 minutes for each wash.[2]
-
-
Cell Counting:
-
Resuspend the cell pellet in PBS.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the number of cells.[2]
-
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Lyse the cell pellet with 500 µL of an ice-cold 70:30 methanol-water solution.[1]
-
Vortex vigorously and incubate on ice for 30 minutes to ensure complete lysis.[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[2]
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify TFV-DP.
-
Normalize the results to the number of cells to report the concentration in fmol/10⁶ cells.
-
DBS Preparation and TFV-DP Quantification
This protocol details the simpler process for quantifying TFV-DP from dried blood spots.
-
Whole Blood Collection and Spotting:
-
Collect whole blood in EDTA tubes.
-
Spot 30 µL of whole blood onto a 903 Protein Saver Card.[1]
-
-
Drying and Storage:
-
Sample Punching and Extraction:
-
At the time of analysis, punch a 3-mm diameter disc from the center of the dried blood spot using a micropuncher.[1]
-
Place the punch into a clean tube.
-
Add 500 µL of a 70:30 methanol-water solution.[1]
-
Extract TFV-DP by sonicating the sample for 10-15 minutes.[1][2]
-
Centrifuge to pellet the paper disc and any debris.[2]
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new tube.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify TFV-DP.
-
Results are reported as fmol/punch.
-
The Metabolic Pathway of Tenofovir
To understand the significance of measuring TFV-DP, it's important to recognize its place in the metabolic pathway of tenofovir prodrugs.
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF).[2] These prodrugs are converted intracellularly to tenofovir, which is then phosphorylated by cellular kinases in two sequential steps to form the active metabolite, tenofovir diphosphate (TFV-DP).[2] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and DNA polymerase, leading to chain termination and prevention of viral replication.[2]
Conclusion
Both PBMCs and DBS are viable matrices for the quantification of TFV-DP to monitor adherence to tenofovir-based therapies.
-
PBMCs provide a measure of TFV-DP in the cellular compartment where HIV replication primarily occurs, reflecting a shorter-term adherence window. The process, however, is more complex and costly.
-
DBS offers a simpler, less invasive, and more stable method for sample collection, transport, and storage. The quantification of TFV-DP in DBS, primarily from red blood cells, provides a longer-term measure of cumulative drug exposure and has been shown to have lower variability. This makes it a particularly valuable tool for adherence monitoring in large-scale clinical trials and public health programs.
The choice of matrix should be guided by the specific objectives of the study, logistical considerations, and the desired timeframe of adherence assessment. For many applications, the convenience and reliability of DBS make it an increasingly preferred method for monitoring tenofovir adherence.
References
A Head-to-Head Battle: Immunoassay vs. LC-MS/MS for Tenofovir Diphosphate Quantification
A comprehensive guide for researchers and drug development professionals on the analytical methodologies for measuring the active metabolite of tenofovir (B777).
The accurate quantification of tenofovir diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is paramount for pharmacokinetic studies, adherence monitoring in pre-exposure prophylaxis (PrEP), and clinical efficacy trials. Two primary analytical techniques dominate this landscape: the gold-standard liquid chromatography with tandem mass spectrometry (LC-MS/MS) and the emerging, higher-throughput immunoassay. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Key Performance Metrics
The choice between immunoassay and LC-MS/MS often hinges on a trade-off between throughput, cost, and analytical sensitivity and specificity. While LC-MS/MS is renowned for its precision and low detection limits, immunoassays offer a simpler, more rapid alternative. The following table summarizes the key quantitative performance parameters for both methods based on published validation studies.
| Performance Metric | Immunoassay | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | ~1500 ng/mL (in urine for Tenofovir) | 0.5 ng/mL to 50 fmol/punch (TFV-DP in blood)[1][2] |
| Accuracy | High correlation with LC-MS/MS (r=0.92)[3] | 91.63–109.18%[1] |
| Precision (%CV) | <15% | 2.48–14.08%[1] |
| Specificity | High (99%)[3] | Very High |
| Throughput | High | Low to Medium |
| Cost per Sample | Lower | Higher |
The Underpinning Science: Mechanism of Action
Tenofovir is administered as a prodrug, either tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF). Once absorbed, it undergoes intracellular phosphorylation to its active form, TFV-DP.[1][4][5] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase, leading to chain termination of viral DNA synthesis and preventing viral replication.[6][7][8]
Metabolic activation of tenofovir to its active diphosphate form.
Experimental Workflows: A Tale of Two Methods
The analytical workflows for immunoassay and LC-MS/MS differ significantly in their complexity and instrumentation requirements.
Comparative experimental workflows for immunoassay and LC-MS/MS.
In-Depth Methodologies
Immunoassay Protocol (Competitive ELISA)
The competitive enzyme-linked immunosorbent assay (ELISA) is a common format for quantifying small molecules like tenofovir. The signal generated is inversely proportional to the amount of TFV-DP in the sample.[4]
-
Plate Coating: ELISA plate wells are coated with a tenofovir-conjugated antigen and incubated overnight at 4°C.[4]
-
Blocking: A blocking buffer is added to each well to prevent non-specific binding and incubated for 1-2 hours at room temperature.[4]
-
Competition: The sample or standard is pre-incubated with a fixed concentration of an anti-tenofovir monoclonal antibody. This mixture is then added to the coated plate and incubated for 1-2 hours.[4]
-
Washing: The plate is washed multiple times to remove unbound antibodies and sample components.[4]
-
Detection: An enzyme-conjugated secondary antibody that binds to the primary antibody is added and incubated for 1 hour.[4]
-
Substrate Addition: After another wash step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.[4]
-
Data Analysis: The absorbance is read using a plate reader, and the concentration of TFV-DP in the samples is determined by comparing their absorbance to a standard curve.[4]
LC-MS/MS Protocol
LC-MS/MS is considered the gold standard for its high sensitivity and specificity in quantifying intracellular TFV-DP.[4]
-
Sample Preparation:
-
Cell Isolation: For peripheral blood mononuclear cells (PBMCs), they are first isolated from whole blood.[4]
-
Cell Lysis and Extraction: The cells are lysed to release the intracellular contents, including TFV-DP. This is often followed by protein precipitation.[1][4]
-
Solid Phase Extraction (SPE): The cell lysate undergoes SPE to clean up the sample and concentrate the analyte of interest.[4]
-
-
Liquid Chromatography (LC) Separation:
-
The extracted sample is injected into an LC system. A common approach for the highly polar TFV-DP is hydrophilic interaction liquid chromatography (HILIC).[1]
-
The mobile phase composition is varied to separate TFV-DP from other components in the sample matrix.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Data Analysis: The concentration of TFV-DP is quantified by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[4]
Concluding Remarks
The choice between immunoassay and LC-MS/MS for tenofovir diphosphate measurement is contingent on the specific requirements of the study. For large-scale clinical trials or adherence monitoring programs where high throughput and cost-effectiveness are critical, immunoassays present a viable and increasingly reliable option. However, for bioequivalence studies, detailed pharmacokinetic analyses, and research applications demanding the highest levels of sensitivity and specificity, LC-MS/MS remains the undisputed gold standard. As immunoassay technology continues to evolve, its performance characteristics are expected to further improve, potentially narrowing the gap with mass spectrometry-based methods.
References
- 1. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. Validation of a Urine Tenofovir Immunoassay for Adherence Monitoring to PrEP and ART and Establishing the Cut-Off for a Point-of-Care Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
Bioanalytical method validation of tenofovir diphosphate according to FDA guidelines
An Objective Analysis of Methodologies in Accordance with FDA Guidelines for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment in HIV treatment and pre-exposure prophylaxis (PrEP). This guide provides a comparative overview of various bioanalytical methods for TFV-DP, with a focus on validation parameters as stipulated by the U.S. Food and Drug Administration (FDA). The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the essential criteria for establishing the reliability of these methods, including selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[1][2]
This document synthesizes data from multiple studies to present a side-by-side comparison of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the determination of TFV-DP in various biological matrices such as whole blood, peripheral blood mononuclear cells (PBMCs), and dried blood spots (DBS).
Comparative Analysis of Method Performance
The following tables summarize the quantitative performance characteristics of different bioanalytical methods for TFV-DP, providing a clear comparison of their sensitivity, accuracy, and precision.
Table 1: Comparison of Lower Limit of Quantification (LLOQ) and Linearity
| Method Reference | Matrix | LLOQ | Linearity Range |
| Novel Micro-LC-MS/MS[3][4] | Whole Blood | 0.5 ng/mL | Not explicitly stated |
| Direct quantitation by MS[5] | Whole Blood | Not explicitly stated | Not explicitly stated |
| LC-MS/MS in DBS[6] | Dried Blood Spots | 2.5 ng/mL (for Tenofovir) | 2.5 - 1,000 ng/mL (for Tenofovir) |
| Anion exchange LC-MS/MS[7][8] | PBMCs | 10 fmol/million cells | 50 - 10,000 fmol/sample |
| Intracellular assay in DBS[9] | Dried Blood Spots | 25 fmol/sample | 25 - 6,000 fmol/sample |
Table 2: Comparison of Accuracy and Precision
| Method Reference | Matrix | Accuracy (% Bias) | Precision (% CV) |
| Novel Micro-LC-MS/MS[3][4] | Whole Blood | -8.37% to 9.18% | 2.48% to 14.08% |
| Direct quantitation by MS[5] | Whole Blood | Not explicitly stated | < 15% |
| LC-MS/MS in DBS[6] | Dried Blood Spots | Within ±14.6% (at LLOQ) | Within ±18.8% (at LLOQ) |
| Anion exchange LC-MS/MS[7][8] | PBMCs | Not explicitly stated | Not explicitly stated |
| Intracellular assay in DBS[9] | Dried Blood Spots | Not explicitly stated | Not explicitly stated |
Experimental Protocols: A Detailed Look
A critical aspect of comparing bioanalytical methods is understanding the intricacies of their experimental protocols. The following sections detail the methodologies employed in the cited studies.
Method 1: Novel Micro-LC-MS/MS for TFV and TFV-DP in Whole Blood[3][4]
This method describes the simultaneous determination of tenofovir and its active metabolite, tenofovir diphosphate, in whole blood and plasma.
-
Sample Preparation: A clean-up step with hexane (B92381) is performed to remove lipophilic compounds, followed by protein precipitation with an organic solvent.
-
Chromatography: A micro-liquid chromatography system is used with an amino stationary phase column. The separation is achieved using hydrophilic interaction liquid chromatography (HILIC).
-
Detection: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the analytes.
Method 2: Direct Quantitation of TFV-DP in Human Blood with Mass Spectrometry[5]
This method presents a simplified approach for adherence monitoring by directly measuring intracellular TFV-DP.
-
Sample Preparation: The method utilizes special membranes for plasma separation and desalting during blood collection.
-
Detection: Nanoelectrospray on a triple quadrupole mass spectrometer is used for direct quantification, eliminating the need for chromatographic separation. Some variations of this method involve a dephosphorylation step using phosphatase to convert TFV-DP back to tenofovir before analysis.
Method 3: LC-MS/MS for Tenofovir and Emtricitabine (B123318) in Dried Blood Spots[6]
This assay was developed for the simultaneous quantification of tenofovir and emtricitabine in dried blood spots.
-
Sample Preparation: A 3mm punch from the dried blood spot is extracted with methanol. The extraction solution contains stable isotope-labeled internal standards.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used for the separation of the analytes.
-
Detection: Tandem mass spectrometry (MS/MS) is employed for detection.
Method 4: Anion Exchange LC-MS/MS for TFV-DP in Human PBMCs[7][8]
This method focuses on the isolation and quantification of TFV-DP from peripheral blood mononuclear cells.
-
Sample Preparation: PBMCs are harvested from whole blood and lysed. Anion exchange chromatography is used to isolate TFV-DP from other tenofovir moieties. The isolated TFV-DP is then dephosphorylated to tenofovir using acid phosphatase, followed by desalting and concentration.
-
Chromatography: Liquid chromatography is used to separate the resulting tenofovir.
-
Detection: The concentration of tenofovir, which corresponds to the initial TFV-DP concentration, is determined by tandem mass spectrometry.
Visualizing the Workflow
The following diagrams illustrate the key steps in the bioanalytical method validation workflow for tenofovir diphosphate.
Caption: General workflow for bioanalytical method validation as per FDA guidelines.
Caption: Comparison of sample preparation workflows for TFV-DP analysis.
Stability of Tenofovir Diphosphate
The stability of TFV-DP in biological samples is a critical parameter for ensuring the reliability of analytical results. Several studies have investigated the stability of TFV-DP under various storage conditions.
-
Room Temperature: In dried blood spots, TFV-DP is stable for up to five days at room temperature.[10]
-
Freeze-Thaw Cycles: TFV-DP in DBS is stable for up to four freeze-thaw cycles when stored at either -20°C or -80°C.[10]
-
Long-Term Storage: Long-term stability of TFV-DP in DBS has been demonstrated for up to 538 days at -20°C and -80°C.[10] Studies have also shown stability for over a year under these conditions.[11]
It is important to note that tenofovir itself can degrade under acidic and alkaline hydrolytic conditions.[12] Therefore, proper sample handling and storage are paramount to obtaining accurate measurements of TFV-DP.
Conclusion
The bioanalytical method validation for tenofovir diphosphate requires a rigorous approach to ensure data quality and reliability for clinical and research applications. While LC-MS/MS is the gold standard for quantification, the choice of matrix and specific sample preparation protocol can significantly impact the method's performance characteristics.[3] This guide provides a comparative framework to assist researchers in selecting and developing the most appropriate method for their specific needs, while adhering to the stringent requirements of the FDA guidelines. The presented data and workflows highlight the key considerations in method selection, from sensitivity and precision to the practical aspects of sample handling and stability.
References
- 1. fda.gov [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatography–tandem mass spectrometric determination of tenofovir-diphosphate in human peripheral blood mononuclear cells [periodicos.capes.gov.br]
- 9. journals.asm.org [journals.asm.org]
- 10. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir diphosphate levels in dried blood spots are associated with virologic failure and resistance to first‐line therapy in South Africa: a case–control cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Intracellular Pharmacokinetics of Tenofovir Diphosphate and Emtricitabine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intracellular pharmacokinetics of tenofovir (B777) diphosphate (B83284) (TFV-DP) and emtricitabine (B123318) triphosphate (FTC-TP), the active metabolites of the antiretroviral drugs tenofovir and emtricitabine, respectively. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies.
Introduction
Tenofovir and emtricitabine are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) that form the backbone of many HIV treatment and pre-exposure prophylaxis (PrEP) regimens.[1][2][3] Both are administered as prodrugs, tenofovir as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), and emtricitabine as emtricitabine (FTC).[1][3] Once inside the cell, they undergo phosphorylation to their active forms, TFV-DP and FTC-TP.[1][4][5] These active metabolites act as competitive inhibitors of HIV reverse transcriptase and cause DNA chain termination, thereby halting viral replication.[1][4][5] Understanding the intracellular pharmacokinetics of TFV-DP and FTC-TP is crucial for optimizing dosing strategies and predicting therapeutic efficacy.
Mechanism of Action and Intracellular Metabolism
Both emtricitabine and tenofovir prodrugs must be transported into target cells and undergo intracellular phosphorylation to become pharmacologically active.
-
Emtricitabine (FTC): A synthetic nucleoside analog of cytidine, FTC is phosphorylated by cellular enzymes to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).[5]
-
Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF): TDF, a prodrug of tenofovir, is converted to tenofovir in the plasma and then undergoes intracellular phosphorylation to form tenofovir diphosphate (TFV-DP).[6][7] TAF is more stable in plasma and is primarily metabolized to tenofovir within peripheral blood mononuclear cells (PBMCs) and other target cells, leading to higher intracellular concentrations of tenofovir and subsequently TFV-DP compared to TDF.[8][9][10]
The active metabolites, FTC-TP and TFV-DP, compete with the natural substrates, deoxycytidine 5'-triphosphate (dCTP) and deoxyadenosine (B7792050) 5'-triphosphate (dATP) respectively, for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[5][11] Their incorporation leads to chain termination, thus inhibiting viral replication.[1][4][5]
Intracellular Pharmacokinetic Parameters
The intracellular persistence of the active metabolites is a key determinant of their antiviral activity. TFV-DP exhibits a significantly longer intracellular half-life compared to FTC-TP.
| Parameter | Tenofovir Diphosphate (TFV-DP) | Emtricitabine Triphosphate (FTC-TP) | References |
| Intracellular Half-life (PBMCs) | ~150 hours (range: 60 to >175 hours) | ~39 hours | [12][13] |
| Intracellular Half-life (Dried Blood Spots) | ~17 days | ~35 hours | [14][15] |
| Time to Steady State (PBMCs) | ~18 days | ~2.6 days | [16] |
| Steady-State Concentration (PBMCs after TDF/FTC) | ~95 - 143 fmol/106 cells | ~5.7 - 6.66 pmol/106 cells | [16][17] |
| Steady-State Concentration (PBMCs after TAF/FTC) | ~834.7 fmol/106 cells (2.41-fold higher than TDF) | Not significantly different from TDF/FTC | [8] |
Experimental Protocols
The quantification of intracellular TFV-DP and FTC-TP is predominantly performed using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The general workflow involves several key steps:
-
Sample Collection and Processing: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque). Dried blood spots (DBS) are collected by spotting whole blood onto a filter card.
-
Cell Lysis and Extraction: The isolated cells or DBS punches are lysed to release the intracellular contents. This is typically achieved using a lysis buffer containing methanol (B129727) to precipitate proteins and extract the polar analytes.
-
Chromatographic Separation: The extracted analytes are separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Anion-exchange or reversed-phase columns are commonly employed.
-
Mass Spectrometric Detection: The separated analytes are detected and quantified using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high sensitivity and selectivity for TFV-DP and FTC-TP.
A specific example of an analytical method for DBS is as follows: A 3 mm punch from a DBS is added to a solution of 50% methanol and an internal standard. The sample then undergoes solid-phase extraction. Chromatographic separation is achieved on an Atlantis Premier BEH C18 AX Column with gradient elution, and the analytes are quantified by LC-MS/MS.[18]
Discussion and Conclusion
The intracellular pharmacokinetic profiles of tenofovir diphosphate and emtricitabine triphosphate exhibit key differences that have significant clinical implications. The remarkably long intracellular half-life of TFV-DP contributes to its sustained antiviral activity and forgiveness for occasional missed doses, a critical factor in the effectiveness of PrEP.[12] In contrast, the shorter half-life of FTC-TP necessitates more consistent adherence to maintain therapeutic concentrations.
The development of tenofovir alafenamide (TAF) has further optimized the intracellular delivery of tenofovir, resulting in significantly higher intracellular TFV-DP concentrations compared to tenofovir disoproxil fumarate (TDF) at a much lower plasma tenofovir exposure.[8][9][10] This improved targeting of the active drug to its site of action enhances efficacy and reduces the potential for off-target toxicities associated with higher plasma tenofovir levels.[9][10]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Emtricitabine/Tenofovir Disoproxil Fumarate (Truvada): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Emtricitabine and Tenofovir Combination for HIV: How It Works and More | myHIVteam [myhivteam.com]
- 4. mims.com [mims.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Renal Dysfunction due to Tenofovir-Diphosphate Inhibition of Mitochondrial Complex V (ATP Synthase) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Plasma and intracellular pharmacokinetics of tenofovir in patients switched from tenofovir disoproxil fumarate to tenofovir alafenamide. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. POPULATION MODELING HIGHLIGHTS DRUG DISPOSITION DIFFERENCES BETWEEN TENOFOVIR ALAFENAMIDE AND TENOFOVIR DISOPROXIL FUMARATE IN THE BLOOD AND SEMEN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Model Linking Plasma and Intracellular Tenofovir/Emtricitabine with Deoxynucleoside Triphosphates | PLOS One [journals.plos.org]
- 12. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Intracellular Tenofovir-Diphosphate and Emtricitabine-Triphosphate in Dried Blood Spots following Directly Observed Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Tenofovir and Emtricitabine Anabolites in Genital, Rectal, and Blood Compartments from First Dose to Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tenofovir Diphosphate and Emtricitabine Triphosphate Concentrations in Blood Cells Compared with Isolated Peripheral Blood Mononuclear Cells: A New Measure of Antiretroviral Adherence? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of Tenofovir Diphosphate in DBS with Plasma Tenofovir Concentrations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantification of antiretroviral drug concentrations is a critical component of HIV treatment and prevention research, offering objective measures of adherence and drug exposure. Tenofovir (B777) diphosphate (B83284) (TFV-DP) in dried blood spots (DBS) has emerged as a valuable biomarker for cumulative exposure to tenofovir-based regimens. This guide provides a comparative analysis of the correlation between TFV-DP in DBS and tenofovir (TFV) concentrations in plasma, supported by experimental data and detailed methodologies.
Data Summary
The following table summarizes the quantitative data from a key study investigating the correlation between TFV-DP in DBS and plasma TFV concentrations in individuals on oral pre-exposure prophylaxis (PrEP).
| Metric | TFV-DP in DBS vs. Plasma TFV | TFV-DP in DBS vs. Urine TFV | Reference |
| Correlation Coefficient (r) | 0.65 (p < 0.01) | 0.50 (p < 0.01) | [1][2] |
Correlation was assessed using Spearman correlation coefficients.
Additionally, steady-state concentrations of TFV-DP in DBS have been shown to correspond to different levels of adherence:
| Adherence Group | 25th Percentile TFV-DP Concentration (fmol/3 mm punch) | Reference |
| Low (2 doses/week) | 466 | [1][2] |
| Moderate (4 doses/week) | 779 | [1][2] |
| Perfect (7 doses/week) | 1375 | [1][2] |
These data indicate a strong and statistically significant positive correlation between TFV-DP concentrations in DBS and TFV in plasma, suggesting that DBS can be a reliable surrogate for assessing tenofovir exposure. The correlation is stronger with plasma TFV than with urine TFV.[1][2]
Experimental Protocols
The methodologies outlined below are based on studies comparing TFV-DP in DBS and TFV in plasma.
1. Study Design and Participant Population:
-
Healthy, HIV-negative adults were enrolled in a randomized, open-label pharmacokinetic clinical trial.[3]
-
Participants were assigned to one of three adherence groups: low (2 doses/week), moderate (4 doses/week), or perfect (7 doses/week) of a co-formulated tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) regimen.[3]
-
The study consisted of a 6-week dosing phase with directly observed therapy, followed by a 4-week washout period.[3]
2. Sample Collection:
-
Time-matched pre-dose DBS, plasma, and urine samples were collected.[3]
-
For DBS, whole blood was pipetted onto Whatman 903 Proteinsaver cards.[4]
-
Plasma samples were obtained from whole blood collected in EDTA tubes, followed by centrifugation.[5]
-
All samples were stored at -70°C or -80°C until analysis.[3][4]
3. Analytical Methodology:
-
Quantification of TFV-DP in DBS and TFV in plasma was performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[3][6]
-
For DBS: An indirect LC-MS/MS assay was used. This involves the enzymatic dephosphorylation of TFV-DP to tenofovir, followed by solid-phase extraction and detection by LC-MS/MS.[4] A 3 mm punch from the DBS card is typically used for extraction.[7]
-
For Plasma: A validated LC-MS/MS method was used to directly measure TFV concentrations.[7]
4. Statistical Analysis:
-
Spearman correlation coefficients were calculated to assess the relationship between TFV-DP in DBS and TFV in plasma.[3]
-
Log transformations were applied to the concentration data to account for differences in scale and units between the measurements.[3]
-
Values below the lower limit of quantification (LLOQ) were imputed with half of the LLOQ value for each respective metric.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the collection and analysis of DBS and plasma samples for the determination of tenofovir and its metabolite.
Caption: Experimental workflow for DBS and plasma analysis.
Conclusion
The measurement of TFV-DP in DBS offers a reliable and objective method for assessing cumulative adherence to tenofovir-containing regimens. The strong correlation with plasma TFV concentrations validates its use as a biomarker of drug exposure. The stability and ease of collection and storage of DBS samples make this a particularly advantageous method in various research and clinical settings. The provided experimental protocols and data offer a foundation for researchers and drug development professionals to incorporate this methodology into their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tenofovir-Diphosphate in Dried Blood Spots vs Tenofovir in Urine/Plasma for Oral Preexposure Prophylaxis Adherence Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Relationship between tenofovir diphosphate concentrations in dried blood spots and virological outcomes after initiating tenofovir-lamivudine-dolutegravir as first- or second-line antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of Tenofovir and Emtricitabine in Dried Blood Spots (DBS) with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir Diphosphate in Dried Blood Spots Is Strongly Associated With Viral Suppression in Individuals With Human Immunodeficiency Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short Communication: Tenofovir Diphosphate in Dried Blood Spots As an Objective Measure of Adherence in HIV-Infected Women - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Tenofovir Diphosphate Analysis: Direct vs. Indirect Methods
For researchers, scientists, and drug development professionals, the accurate quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is crucial for monitoring medication adherence and evaluating therapeutic efficacy. The two primary analytical approaches for this measurement are direct and indirect methods, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of these methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for specific research needs.
Quantitative Performance Comparison
The choice between direct and indirect methods for TFV-DP analysis often depends on the specific requirements of a study, such as the need for high sensitivity, sample throughput, or cost-effectiveness. The following table summarizes the key quantitative performance characteristics of the most common analytical techniques.
| Analytical Method | Analyte Measured | Lower Limit of Quantification (LLOQ) | Throughput | Key Advantages | Key Disadvantages |
| Direct LC-MS/MS | Tenofovir Diphosphate (TFV-DP) | ~50 fmol/punch[1] | Moderate | High specificity, measures the active metabolite directly, less sample processing.[1] | Potentially lower sensitivity than indirect methods, challenges with chromatographic retention of the polar analyte.[1] |
| Indirect LC-MS/MS | Tenofovir (TFV) after dephosphorylation | Lower than direct methods | Moderate | Higher sensitivity, well-established methodology.[1] | Laborious, time-consuming, and costly due to additional enzymatic conversion and purification steps.[1][2] |
| Immunoassay (ELISA) | Tenofovir and Tenofovir Diphosphate | High sensitivity (IC50 for TFV-DP = 1.4 µM)[3] | High | Simplified approach, suitable for high-throughput screening.[3][4] | Potential for cross-reactivity, may not distinguish between tenofovir and its phosphorylated forms without specific antibodies.[3] |
| Enzymatic Assay (RESTRICT) | Inhibition of HIV reverse transcriptase activity | Correlates well with LC-MS/MS | High | Rapid, low-cost, suitable for point-of-care applications.[5][6] | Indirect measurement, may be less precise than LC-MS/MS. |
Experimental Protocols
Direct Tenofovir Diphosphate Analysis using LC-MS/MS
This method involves the direct measurement of the intact TFV-DP molecule.
Sample Preparation:
-
Dried blood spots (DBS) are punched out (typically 3 mm).
-
The punches are placed in a 96-well plate.
-
An extraction solution containing an internal standard (e.g., deuterated TFV-DP) is added to each well.
-
The plate is agitated to facilitate the extraction of TFV-DP from the DBS.
-
The supernatant is transferred to a new plate for analysis.
LC-MS/MS Analysis:
-
Chromatography: Due to the high polarity of TFV-DP, specialized chromatographic techniques are required for retention and separation. Anion-exchange chromatography is often employed.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for detection in multiple reaction monitoring (MRM) mode. The transitions of the precursor ion (TFV-DP) to specific product ions are monitored for quantification. For example, the transition of the protonated precursor ion at m/z 448.0 to the product ion at m/z 350.0 can be used for TFV-DP.[1]
Indirect Tenofovir Diphosphate Analysis using LC-MS/MS
This traditional method involves the enzymatic conversion of TFV-DP to TFV prior to analysis.
Sample Preparation:
-
DBS punches are prepared as in the direct method.
-
An extraction solution is used to lyse the cells and extract the analytes.
-
The extract undergoes solid-phase extraction (SPE) to separate TFV-DP from other cellular components.
-
The purified TFV-DP is then dephosphorylated to TFV using an enzyme such as alkaline phosphatase.[2][7]
-
A second SPE step is often required to purify the resulting TFV before analysis.[2]
LC-MS/MS Analysis:
-
Chromatography: The resulting TFV is less polar than TFV-DP and can be analyzed using conventional reverse-phase chromatography.
-
Mass Spectrometry: The mass spectrometer is set to monitor the transition of the TFV precursor ion to its product ions for quantification.
Methodological Workflows
The following diagrams illustrate the key steps in both direct and indirect TFV-DP analysis workflows.
Concluding Remarks
The direct analysis of TFV-DP by LC-MS/MS offers a more streamlined and less labor-intensive workflow compared to the traditional indirect method.[1] While the indirect method may offer slightly higher sensitivity, the direct approach provides sufficient quantification limits for adherence monitoring and has the significant advantage of measuring the pharmacologically active metabolite in its native form.[1] The development of immunoassays and enzymatic assays presents promising alternatives for high-throughput and point-of-care settings, although they may not offer the same level of specificity and precision as mass spectrometry-based methods.[3][5] The selection of the most suitable method will ultimately be guided by the specific research question, available resources, and the required level of analytical detail.
References
- 1. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 2. Direct quantitation of tenofovir diphosphate in human blood with mass spectrometry for adherence monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilot evaluation of an enzymatic assay for rapid measurement of antiretroviral drug concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
A Researcher's Guide to Incurred Sample Reanalysis in Tenofovir Diphosphate Bioequivalence Studies
For Researchers, Scientists, and Drug Development Professionals
The Importance of Incurred Sample Reanalysis (ISR)
Incurred sample reanalysis is a regulatory requirement designed to demonstrate the reproducibility of a bioanalytical method using actual study samples.[1][2] Unlike calibration standards and quality control samples prepared in a clean matrix, incurred samples may contain metabolites, concomitant medications, and other endogenous compounds that could interfere with the analysis.[1] ISR serves as a crucial validation step, confirming that the method is robust and reliable for the specific study population.
According to regulatory guidelines, a certain percentage of study samples (typically 5-10%) are reanalyzed in a separate run.[1][3] The results of the reanalysis are then compared to the original values, and the acceptance criteria are based on the percentage of samples that fall within a predefined tolerance limit (commonly ±20% for small molecules).[3]
Comparative Analysis of Bioanalytical Methods for Tenofovir (B777) Diphosphate (B83284)
The quantification of the intracellular, active moiety of tenofovir, TFV-DP, is essential for bioequivalence and pharmacokinetic studies. Two primary matrices are utilized for this purpose: Peripheral Blood Mononuclear Cells (PBMCs) and Dried Blood Spots (DBS). The following tables summarize and compare the performance of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of TFV-DP in these matrices.
| Parameter | Method A: LC-MS/MS in PBMCs | Method B: LC-MS/MS in DBS (Direct) | Method C: LC-MS/MS in DBS (Indirect) |
| Linear Range | 50–10,000 fmol/sample | 50–6400 fmol/punch[4] | Not explicitly stated, but noted for higher sensitivity than direct method[4] |
| Lower Limit of Quantification (LLOQ) | 10 fmol per million cells | 50 fmol/punch[4] | Lower than 50 fmol/punch[4] |
| Extraction Method | Anion exchange isolation, dephosphorylation, and desalting | Methanol (B129727):water (70:30) extraction[5] | Solid phase extraction and enzymatic conversion of TFV-DP to tenofovir[4] |
| Key Advantages | Direct measurement in target cells | Simpler, faster, and less costly sample processing[4] | High sensitivity |
| Key Disadvantages | More complex and labor-intensive sample processing | Potentially higher LLOQ compared to indirect methods[4] | More complex, time-consuming, and costly sample processing[4] |
Table 1: Comparison of Bioanalytical Method Performance for Tenofovir Diphosphate.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the extraction and analysis of TFV-DP from both PBMCs and DBS.
Protocol 1: Quantification of Tenofovir Diphosphate in PBMCs by LC-MS/MS
This protocol is based on the principles of anion exchange chromatography for the isolation of TFV-DP.
1. PBMC Isolation:
-
Isolate PBMCs from whole blood using a Ficoll-Paque density gradient centrifugation method.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Perform a cell count to determine the number of cells per sample.
2. Cell Lysis and Extraction:
-
Lyse the PBMC pellet with a 70% methanol solution.
-
Vortex the sample and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the intracellular components.
3. Anion Exchange Solid Phase Extraction (SPE):
-
Condition a weak anion exchange SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the phosphorylated tenofovir species.
4. Dephosphorylation:
-
Treat the eluate with a phosphatase enzyme to convert TFV-DP to tenofovir.
5. LC-MS/MS Analysis:
-
Analyze the resulting tenofovir concentration using a validated LC-MS/MS method.
-
The concentration of tenofovir is stoichiometrically related to the original concentration of TFV-DP.
Protocol 2: Direct Quantification of Tenofovir Diphosphate in DBS by LC-MS/MS
This protocol outlines a more direct and rapid method for TFV-DP analysis from DBS.
1. Sample Preparation:
-
Punch a 3 mm disc from the dried blood spot card.
2. Extraction:
-
Place the DBS punch into a microcentrifuge tube.
-
Add an extraction solution of 70:30 methanol:water.[5]
-
Vortex and incubate to ensure complete extraction of the analyte.
-
Centrifuge to pellet the paper disc and any precipitated proteins.
3. LC-MS/MS Analysis:
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
-
Separate TFV-DP from other components using a suitable analytical column (e.g., anion exchange).
-
Detect and quantify TFV-DP using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The precursor to product ion transition for TFV-DP is typically m/z 448.0 → 350.0.[4]
Visualizing the Workflow
Diagrams can clarify complex experimental processes and logical flows. The following diagrams were created using the Graphviz (DOT language) to illustrate key workflows in a tenofovir diphosphate bioequivalence study.
Conclusion
The reliability of bioanalytical data is paramount in bioequivalence studies. While various robust and validated LC-MS/MS methods exist for the quantification of tenofovir diphosphate in both PBMCs and DBS, the application of Incurred Sample Reanalysis provides an essential layer of confidence in the generated data. Researchers and drug development professionals should integrate ISR into their bioanalytical workflows to ensure the accuracy and reproducibility of their findings, ultimately contributing to the development of safe and effective generic drug products.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 5. researchgate.net [researchgate.net]
Comparative Stability of Tenofovir Diphosphate in Biological Matrices: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of tenofovir (B777) diphosphate (B83284) (TFV-DP), the active metabolite of the antiretroviral drug tenofovir, is crucial for pharmacokinetic studies, adherence monitoring, and evaluating the efficacy of pre-exposure prophylaxis (PrEP). The stability of TFV-DP in various biological matrices is a critical factor that can influence the reliability of these measurements. This guide provides a comparative overview of TFV-DP stability in different biological matrices, supported by experimental data and detailed methodologies.
Comparative Stability of Tenofovir Diphosphate
The stability of TFV-DP is highly dependent on the biological matrix, storage temperature, and duration. Dried blood spots (DBS) have emerged as a valuable matrix for monitoring cumulative drug exposure due to the long intracellular half-life of TFV-DP in red blood cells.[1][2][3]
Quantitative Stability Data
The following tables summarize the stability of TFV-DP in different biological matrices under various storage conditions.
Table 1: Long-Term Stability of TFV-DP in Dried Blood Spots (DBS)
| Storage Temperature | Duration | Stability | Reference |
| Room Temperature | Up to 5 days | Stable | [3] |
| Room Temperature | Several weeks | Degradation observed | [3] |
| 4°C | Several months | Comparable to -80°C | [3] |
| -20°C | Up to 18 months | Stable | [3][4][5] |
| -80°C | Up to 18 months | Stable | [3][4] |
Table 2: Stability of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs)
| Storage Temperature | Duration | Stability | Reference |
| -80°C | Long-term | Stable (Assumed standard for storage) | [6] |
Note: Specific long-term stability studies with quantitative degradation data for TFV-DP in isolated PBMCs were not as readily available in the reviewed literature as for DBS. Storage at -80°C is the standard practice.
Table 3: Freeze-Thaw Stability of TFV-DP in Dried Blood Spots (DBS)
| Storage Temperature | Number of Freeze/Thaw Cycles | Stability | Reference |
| -20°C | Up to 4 cycles | Stable | [3] |
| -80°C | Up to 4 cycles | Stable | [3] |
Experimental Protocols
Accurate assessment of TFV-DP stability and concentration relies on robust and validated experimental protocols. The most common analytical method for quantifying TFV-DP is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[1]
Protocol 1: Quantification of TFV-DP in Dried Blood Spots (DBS)
This protocol describes the extraction and analysis of TFV-DP from DBS samples.
Materials:
-
DBS cards with collected blood samples
-
3 mm hole puncher
-
Extraction solution (e.g., 70:30 methanol:water)[3]
-
Internal standard (e.g., stable isotope-labeled TFV-DP)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)[1]
-
LC-MS/MS system
Procedure:
-
Punching: Punch a 3 mm disc from the center of the dried blood spot.
-
Extraction: Place the DBS punch into a clean tube and add the extraction solution containing the internal standard. Vortex and sonicate for 10-15 minutes to extract TFV-DP.[1]
-
Protein Precipitation/Purification: Centrifuge the sample to pellet debris. The supernatant can then be further purified using SPE.
-
Condition a weak anion exchange SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute TFV-DP with an appropriate solvent.[1]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Chromatographic separation is typically achieved using a C18 or an anion exchange column.[7][8]
-
Detection is performed using Multiple Reaction Monitoring (MRM) in either positive or negative ionization mode.[1]
-
-
Data Analysis: Quantify TFV-DP concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: Quantification of TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the isolation of PBMCs and subsequent quantification of intracellular TFV-DP.
Materials:
-
Whole blood collected in EDTA tubes
-
Ficoll-Paque or other density gradient medium
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., ice-cold 70% methanol)[1]
-
Internal Standard (e.g., ¹³C₅-TFV-DP)
-
Solid Phase Extraction (SPE) cartridges (Weak Anion Exchange)
-
LC-MS/MS system
Procedure:
-
PBMC Isolation:
-
Dilute whole blood with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque.
-
Centrifuge to separate the blood components.
-
Collect the mononuclear cell layer (buffy coat).
-
Wash the collected cells with PBS.[1]
-
-
Cell Counting: Resuspend the cell pellet and perform a cell count to normalize the final concentration.
-
Cell Lysis and Extraction:
-
Centrifuge the counted cells and discard the supernatant.
-
Add ice-cold lysis buffer containing the internal standard to the cell pellet.
-
Vortex vigorously and incubate on ice to ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris.[1]
-
-
Solid Phase Extraction (SPE):
-
Transfer the supernatant to a new tube for SPE.
-
Condition a weak anion exchange SPE cartridge.
-
Load the cell lysate onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute TFV-DP.[1]
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Analyze using an LC-MS/MS system with appropriate chromatographic conditions and MRM transitions.[1]
-
-
Data Analysis: Calculate the TFV-DP concentration and normalize it to the number of cells (e.g., fmol/10⁶ cells).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantification of TFV-DP in biological matrices.
Caption: General workflow for TFV-DP quantification.
Signaling Pathway of Tenofovir Activation
Tenofovir is administered as a prodrug, such as tenofovir disoproxil fumarate (B1241708) (TDF) or tenofovir alafenamide (TAF), which is then intracellularly phosphorylated to the active tenofovir diphosphate.
Caption: Metabolic activation of tenofovir.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-EPMC4601920 - Strong Correlation Between Concentrations of Tenofovir (TFV) Emtricitabine (FTC) in Hair and TFV Diphosphate and FTC Triphosphate in Dried Blood Spots in the iPrEx Open Label Extension: Implications for Pre-exposure Prophylaxis Adherence Monitoring. - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
- 6. Predictive Value of Tenofovir Diphosphate in Dried Blood Spots for Future Viremia in Persons Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
- 8. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Tenofovir Diphosphate Triethylamine Salt
Essential guidelines for the safe handling and disposal of tenofovir (B777) diphosphate (B83284) triethylamine (B128534) salt, ensuring the protection of laboratory personnel and the environment.
Researchers and drug development professionals handling tenofovir diphosphate triethylamine salt must adhere to strict disposal protocols to mitigate potential hazards. This potent nucleotide analog, combined with an organic base, requires management as a hazardous chemical waste. Adherence to the following procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Principles for Disposal
This compound salt should be treated as a hazardous chemical. Due to its components, it may possess properties that are harmful to aquatic life and reactive. Under no circumstances should this compound or any materials contaminated with it be disposed of in general waste or flushed down the sanitary sewer system.[1] All waste must be managed through your institution's Environmental Health and Safety (EHS) department.[1]
Waste Segregation and Collection
Proper segregation of waste is a foundational step in ensuring safe and compliant disposal. Avoid mixing waste containing this compound salt with non-hazardous materials to prevent unnecessary over-classification and increased disposal costs.[1]
| Waste Stream | Description | Collection Container |
| Solid Waste | Unused or expired pure this compound salt, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and plasticware. | A designated, sealed, and puncture-resistant container clearly labeled for hazardous chemical waste.[1] |
| Liquid Waste | Solutions containing this compound salt, and the initial rinse of any contaminated glassware. | A designated, sealed, and chemically compatible container clearly labeled for hazardous liquid waste.[1] |
| Sharps Waste | Needles, syringes, and broken glassware contaminated with this compound salt. | A designated, puncture-proof sharps container labeled for chemically contaminated sharps.[1] |
| Spill Cleanup | Inert absorbent materials (e.g., vermiculite (B1170534), sand) used to absorb spills of this compound salt solutions. | A sealed, labeled hazardous waste container.[1][2][3] |
Experimental Protocols: Step-by-Step Disposal Procedures
1. Solid Waste Disposal:
-
Collect all solid waste, including contaminated PPE and labware, in a designated hazardous waste container.
-
Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the chemical name "this compound Salt".[1]
2. Liquid Waste Disposal:
-
Collect all aqueous and solvent-based solutions containing this compound salt in a designated, leak-proof hazardous waste container.
-
The first rinse of any glassware that has been in contact with the compound must also be collected as hazardous waste.[1]
-
Clearly label the container with "Hazardous Waste," the chemical name, the approximate concentration, and the solvent used.[1]
3. Contaminated Sharps Disposal:
-
Place all sharps contaminated with this compound salt into a designated, puncture-resistant sharps container.
-
The container must be labeled with "Hazardous Waste," "Sharps," and the chemical name.[1]
4. Spill Response and Cleanup:
-
In the event of a spill, evacuate the immediate area and notify your supervisor and institutional EHS department.
-
Don appropriate PPE, including respiratory protection if dealing with a powder spill.
-
For liquid spills, cover and absorb the material with an inert absorbent like vermiculite or sand.[1][2][3]
-
For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[4]
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[1]
5. Decontamination of Labware:
-
After collecting the initial rinse as hazardous waste, glassware can be washed with soap and water. Subsequent rinses may be disposed of down the drain, provided this is in accordance with your institution's policies.[1]
6. Final Disposal:
-
All collected hazardous waste must be disposed of through your institution's EHS department.[1] Contact your EHS office to schedule a waste pickup.
-
Do not attempt to neutralize or treat the waste unless you have a specific, validated protocol and the necessary safety equipment in place.[1]
Disposal Workflow
References
Personal protective equipment for handling Tenofovir diphosphate triethylamine
For laboratory professionals engaged in research and development involving Tenofovir diphosphate (B83284) triethylamine (B128534), a comprehensive understanding of safety protocols is paramount. This potent antiretroviral compound necessitates careful handling to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to Tenofovir diphosphate triethylamine. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1]
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times when handling the compound in powder or solution form to protect against splashes and airborne particles.[1][2] Safety goggles should provide a complete seal around the eyes.[1] A face shield offers additional protection and should be worn in addition to safety glasses or goggles when there is a splash hazard.[3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1][4] Gloves must be inspected for any signs of degradation or puncture before use and should be changed regularly, especially if contamination is suspected.[1][4] |
| Body | Laboratory Coat or Impervious Gown | A fully fastened laboratory coat should be worn to protect skin and personal clothing.[1] For procedures with a higher risk of splashes, an impervious gown is recommended.[1] |
| Respiratory | NIOSH-Approved Respirator | A respirator is necessary when handling the powder form of the compound outside of a certified chemical fume hood to prevent inhalation.[1][2] The type of respirator should be selected based on a risk assessment of the specific procedure. |
Operational Plan
A clear and well-defined workflow is crucial for the safe handling of this compound.
1. Preparation:
-
Before handling, thoroughly review the Safety Data Sheet (SDS) for Tenofovir and Triethylamine.[2]
-
Ensure the designated work area, typically a certified chemical fume hood, is clean and uncluttered.[1][2]
-
Assemble all necessary equipment and reagents.[1]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above.[1]
3. Weighing and Handling:
-
When weighing the solid form of the compound, perform this task within a chemical fume hood to minimize the risk of inhalation.[1][2]
-
Use a dedicated spatula and weighing paper.[1]
-
Handle the compound on a clean, impervious surface.[2] Avoid creating dust.[2]
4. Dissolving:
-
To prepare a solution, slowly add the weighed powder to the solvent in a suitable container within the fume hood.[1][2]
-
Avoid vigorous stirring that could cause splashing.[1]
5. Experimental Use:
-
Conduct all experimental procedures involving this compound within the chemical fume hood.[1]
6. Cleanup:
-
Upon completion of the experiment, decontaminate all surfaces and equipment with an appropriate cleaning agent.[1]
-
Dispose of all contaminated materials as hazardous waste.[2]
7. Personal Hygiene:
-
After handling, remove gloves and wash hands thoroughly with soap and water.[2]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[1][6]
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a designated, clearly labeled hazardous waste container.[1][6]
-
Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container.[1][6] Do not pour down the drain.[1]
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[1][6]
-
Empty Containers: Empty containers that held the pure compound should be treated as hazardous waste.[6]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1] All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6]
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
